CP5V
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQILUVLGKHSNJ-NWRQRLFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66Cl3N9O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of CP5V: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Biology and Therapeutic Potential of a Novel Cdc20 Degrader
CP5V is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential as an anti-cancer agent.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and the experimental evidence supporting its therapeutic strategy. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction to this compound: A PROTAC Targeting Cdc20
This compound is designed to specifically induce the degradation of the Cell division cycle protein 20 (Cdc20), a key regulator of the cell cycle.[1][4][5] Cdc20 is an essential co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a critical role in mitotic progression.[1][2] Aberrant upregulation of Cdc20 is observed in various cancers and is associated with tumor progression and resistance to chemotherapy.[1][2]
Unlike traditional small molecule inhibitors that block the activity of a target protein, this compound utilizes the cell's own protein disposal machinery to eliminate Cdc20 entirely.[2][5] This approach of targeted protein degradation offers a promising strategy to overcome the limitations of conventional inhibitors.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a molecular bridge, simultaneously binding to Cdc20 and an E3 ubiquitin ligase.[1][2] Specifically, this compound is composed of three key components: a ligand that binds to Cdc20, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and a PEG5 linker that connects these two ligands.[4][5][6]
The primary mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex between Cdc20 and the VHL/VBC (von Hippel-Lindau/Elongin B/Elongin C) E3 ligase complex.[1][4][5]
-
Ubiquitination: Once in proximity, the VHL E3 ligase transfers ubiquitin molecules to Cdc20.
-
Proteasomal Degradation: The poly-ubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1][4][5]
This induced degradation of Cdc20 leads to the inhibition of the APC/C, resulting in mitotic arrest and subsequent suppression of cancer cell proliferation.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to Cdc20 degradation.
Quantitative Data on this compound Activity
The efficacy of this compound in degrading Cdc20 has been quantified in various breast cancer cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC.
| Cell Line | Cancer Type | DC50 (µM) | Reference |
| MCF7 | Breast Cancer (ER-positive) | ~1.6 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.6 | [4] |
Experimental Protocols
The following outlines the general methodologies used to characterize the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the primary literature cited.
Western Blotting for Cdc20 Degradation
This experiment is crucial for demonstrating the dose- and time-dependent degradation of Cdc20 induced by this compound.
Objective: To quantify the levels of Cdc20 protein in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Breast cancer cells (e.g., MCF7, MDA-MB-231) are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Cdc20. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the Cdc20 bands is quantified and normalized to the loading control to determine the relative decrease in Cdc20 levels.
Experimental Workflow Diagram
Caption: A typical workflow for Western blot analysis of this compound-induced Cdc20 degradation.
Therapeutic Implications and Future Directions
The targeted degradation of Cdc20 by this compound presents a compelling therapeutic strategy for several reasons:
-
Overcoming Drug Resistance: this compound has been shown to re-sensitize Taxol-resistant breast cancer cell lines to treatment, suggesting its potential in overcoming chemotherapy resistance.[4][5]
-
Broad Applicability: The effect of this compound on Cdc20 degradation and growth inhibition has been observed in various cancer cell lines, indicating a potentially broad therapeutic window.[5]
-
Anti-Mitotic Therapy: By inducing mitotic arrest, this compound offers a novel approach to anti-mitotic therapy, a cornerstone of cancer treatment.[4][5]
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy and safety in more advanced preclinical models, and identifying predictive biomarkers for patient stratification. The development of this compound and similar PROTACs represents a significant advancement in the field of targeted cancer therapy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
An In-Depth Technical Guide to the Structure and Function of CP5V (apcin-A-PEG5-VHL Ligand 1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP5V, also known as apcin-A-PEG5-VHL Ligand 1, is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the cell division cycle protein 20 (Cdc20). As a key regulator of mitotic progression, the aberrant expression of Cdc20 is implicated in various malignancies, making it an attractive therapeutic target. This compound operates by hijacking the ubiquitin-proteasome system, inducing the selective ubiquitination and subsequent degradation of Cdc20. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in the field of targeted protein degradation.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional molecule meticulously designed to bridge Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its structure comprises three key components: a ligand that binds to Cdc20 (a derivative of apcin), a ligand that recruits the VHL E3 ligase, and a polyethylene glycol (PEG) linker that connects the two ligands.
| Property | Value | Reference |
| Chemical Formula | C46H66Cl3N9O12S | |
| Molecular Weight | 1075.49 g/mol | |
| CAS Number | 2509359-75-3 | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months |
Mechanism of Action: Targeted Degradation of Cdc20
This compound functions as a PROTAC to induce the degradation of Cdc20 through the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both Cdc20 and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of Cdc20, a process catalyzed by the VHL E3 ligase.
-
Proteasomal Degradation: The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.
-
Recycling of this compound: After inducing degradation, this compound is released and can engage in further rounds of Cdc20 degradation.
This targeted degradation of Cdc20 leads to mitotic arrest and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of this compound.
Figure 1. Mechanism of this compound-induced Cdc20 degradation.
Quantitative Biological Data
The efficacy of this compound has been quantified in various studies, demonstrating its potent and specific activity against Cdc20.
| Parameter | Cell Line(s) | Value | Reference |
| DC50 (50% Degradation Concentration) | MCF7, MDA-MB-231 | ~1.6 µM | |
| Binding Affinity (KD) to Cdc20 | - | 11.2 ± 3 µM |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the apcin-A and VHL ligand precursors, followed by their conjugation via a PEG linker. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, readers are referred to the supplementary information of Chi et al., EBioMedicine, 2019.
Figure 2. General workflow for the chemical synthesis of this compound.
Cdc20 Degradation Assay (Western Blotting)
This protocol is used to assess the ability of this compound to induce the degradation of Cdc20 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdc20 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
SPR is used to measure the binding kinetics and affinity between this compound and Cdc20.
-
Immobilization of Cdc20:
-
Immobilize recombinant human Cdc20 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathway and Logical Relationships
The degradation of Cdc20 by this compound has downstream effects on the cell cycle, leading to mitotic arrest.
A Technical Guide to the Ubiquitination of Cdc20: The Canonical APC/C Pathway and the Novel CP5V-Mediated PROTAC Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell division cycle protein 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs the transition from metaphase to anaphase.[1] The tightly controlled degradation of Cdc20 itself is crucial for proper mitotic progression, and its dysregulation is implicated in tumorigenesis, making it a compelling target for cancer therapy.[2][3] Endogenous Cdc20 levels are controlled, in part, by APC/C-mediated autoubiquitination.[4] Recently, a novel therapeutic strategy has emerged employing Proteolysis Targeting Chimeras (PROTACs) to induce Cdc20 degradation. This guide details the mechanism of CP5V, a specific Cdc20-targeting PROTAC that hijacks the von Hippel-Lindau (VHL) E3 ligase complex to mediate Cdc20 ubiquitination and degradation.[5] We provide a comparative overview of the canonical and this compound-mediated pathways, quantitative data, detailed experimental protocols for their investigation, and visualizations of the key molecular processes.
Introduction: Cdc20 as a Dual-Role Mitotic Regulator and Therapeutic Target
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase essential for the orderly progression of mitosis.[3] Its activity is dependent on association with one of two co-activators, Cdc20 or Cdh1, which guide the APC/C to specific substrates.[3][6] In early mitosis, Cdc20 binds to the phosphorylated APC/C, forming the active APC/CCdc20 complex.[7] This complex targets key mitotic regulators, such as Securin and Cyclin B, for ubiquitination and subsequent proteasomal degradation, thereby triggering the separation of sister chromatids and initiating anaphase.[1]
Given its critical role, the activity and levels of Cdc20 are themselves subject to stringent regulation. Aberrant upregulation of Cdc20 is linked to various cancers and can contribute to drug resistance.[2] This has made Cdc20 an attractive target for therapeutic intervention. One established mechanism for Cdc20 turnover is APC/C-dependent autoubiquitination, where a Cdc20-activated APC/C complex can target another Cdc20 molecule—or even the activating Cdc20 molecule itself—for ubiquitination.[4]
A novel and highly specific strategy to eliminate Cdc20 is through the use of PROTACs. This compound is a heterobifunctional molecule designed to specifically induce the degradation of Cdc20.[5] It acts as a molecular bridge, bringing Cdc20 into proximity with a non-canonical E3 ligase complex, thereby marking it for destruction.[2] This approach offers a powerful new modality for anti-mitotic cancer therapy.[5]
The this compound PROTAC: An Engineered Pathway for Cdc20 Degradation
This compound is a proteolysis targeting chimera composed of a ligand that binds to Cdc20, connected via a PEG5 linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[5][8] This design allows this compound to hijack the cellular ubiquitin-proteasome system to selectively degrade Cdc20.
The mechanism involves the formation of a ternary complex consisting of Cdc20, this compound, and the VHL complex (VBC: VHL, Elongin B, Elongin C).[2][5] Once this complex is formed, the VHL E3 ligase ubiquitinates Cdc20. The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome. This induced degradation leads to mitotic arrest and has been shown to inhibit the proliferation of cancer cells, including those resistant to conventional chemotherapies like Taxol.[2][5]
Quantitative Data for this compound-Cdc20 Interaction
The efficacy of this compound has been characterized by its binding affinity and degradation efficiency in cancer cell lines. This data is crucial for understanding its pharmacological profile.
| Parameter | Value | Cell Lines / Conditions | Reference |
| Binding Affinity (KD) | 12.4 μM | Surface Plasmon Resonance (SPR) with His-tagged Cdc20 | [5][9] |
| Degradation Potency (DC50) | ~1.6 μM | MCF7 and MDA-MB-231 breast cancer cells | [8] |
| Cdc20 Half-life (t1/2) | ~4 hours | MCF7 and MDA-MB-231 cells treated with this compound | [10] |
Signaling Pathway: this compound-Mediated Ubiquitination of Cdc20
Caption: this compound induces a ternary complex, leading to VHL-mediated ubiquitination and degradation of Cdc20.
The Canonical Pathway: APC/C-Mediated Autoubiquitination of Cdc20
The primary endogenous mechanism regulating Cdc20 protein levels involves the APC/C itself.[4] Cdc20 is not only an activator of the APC/C but also one of its substrates. This autoubiquitination can occur through distinct mechanisms:
-
In cis autoubiquitination: A single Cdc20 molecule bound to and activating the APC/C is directly ubiquitinated by that same APC/C complex. This intramolecular mechanism is thought to contribute to the decline in Cdc20 levels after anaphase has initiated.[4]
-
In trans ubiquitination: One APC/CCdc20 complex can recognize a second, substrate-bound Cdc20 molecule and target it for ubiquitination. Furthermore, in late mitosis and G1, the APC/C co-activator Cdh1 binds to the APC/C and targets the remaining Cdc20 for destruction, ensuring low levels of Cdc20 before the next S phase begins.[4]
This self-regulatory loop is critical for resetting the cell cycle and ensuring that APC/CCdc20 activity is confined to a narrow window during mitosis.
Signaling Pathway: APC/C-Mediated Autoubiquitination of Cdc20
Caption: The APC/C complex, activated by Cdc20, can mediate the autoubiquitination and degradation of Cdc20.
Experimental Protocols for Studying Cdc20 Ubiquitination
Investigating the this compound-mediated ubiquitination of Cdc20 requires a series of biochemical and cell-based assays to validate the mechanism of action. Below are detailed protocols for key experiments.
Experimental Workflow Diagram
Caption: Workflow to validate this compound's mechanism: confirming interaction, function, and modification site.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect the Cdc20-CP5V-VHL Complex
This protocol aims to demonstrate that this compound facilitates an interaction between Cdc20 and VHL in a cellular context.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231).[5]
-
This compound and a negative control PROTAC (or vehicle, e.g., DMSO).[5]
-
Proteasome inhibitor (e.g., MG-132) to prevent degradation of ubiquitinated proteins.[5]
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).[11]
-
Antibodies: Anti-Cdc20 for immunoprecipitation, Anti-VHL and Anti-Cdc20 for Western blotting.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells to 70-80% confluency. Treat cells with this compound (e.g., 2 μM) or control for 6-8 hours. Add MG-132 (e.g., 5-10 μM) for the final 4-6 hours of incubation to stabilize the complex.[5]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell extract).
-
Immunoprecipitation:
-
Incubate ~1 mg of protein lysate with anti-Cdc20 antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.[12]
-
Elution: Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against VHL and Cdc20 to detect co-immunoprecipitated proteins. An increased VHL signal in the this compound-treated sample indicates the formation of the ternary complex.
Protocol 2: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination machinery in a test tube to directly demonstrate that the Cdc20-CP5V-VHL complex results in Cdc20 ubiquitination.
Materials:
-
Recombinant proteins: His-tagged Cdc20, VHL/Elongin B/Elongin C (VBC) complex.
-
Ubiquitin activating enzyme (E1), Ubiquitin conjugating enzyme (E2, e.g., UbcH5a for VHL).
-
Ubiquitin (wild-type, HA-tagged, or biotinylated).
-
This compound.
-
ATP solution (10 mM).
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 1 mM DTT).[13][14]
-
Anti-Cdc20 or Anti-HA antibody for Western blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction components in the following order:
-
Ubiquitination Reaction Buffer.
-
Recombinant Cdc20 (substrate).
-
Recombinant VBC complex (E3 ligase).
-
E1 enzyme (~50-100 nM).
-
E2 enzyme (~0.5-1 μM).
-
Ubiquitin (~5-10 μM).
-
This compound (at desired concentration, e.g., 10 μM) or vehicle control.
-
-
Initiate Reaction: Add ATP to a final concentration of 1-2 mM to start the reaction.
-
Incubation: Incubate the mixture at 30-37°C for 60-90 minutes.[13]
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot. Probe with an anti-Cdc20 antibody. A high-molecular-weight smear or laddering pattern of Cdc20 bands in the presence of all components (including this compound) indicates successful polyubiquitination.
Protocol 3: Mass Spectrometry to Identify Ubiquitination Sites
This protocol is used to identify the specific lysine (K) residues on Cdc20 that are ubiquitinated upon this compound treatment.
Materials:
-
Large-scale cell culture of MDA-MB-231 cells treated with this compound and MG-132.
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).
-
Anti-Cdc20 antibody and Protein A/G beads for immunoprecipitation.
-
Trypsin (mass spectrometry grade).
-
Materials for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Procedure:
-
Protein Immunoprecipitation: Perform a large-scale immunoprecipitation of Cdc20 from cells treated with this compound and MG-132, as described in Protocol 1.
-
In-Gel Digestion: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Stain the gel with Coomassie Blue. Excise the band corresponding to Cdc20 (and any higher molecular weight ubiquitinated species).
-
Tryptic Digestion: Destain the gel slices, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. Trypsin cleaves after lysine and arginine, but leaves a di-glycine (GG) remnant on ubiquitinated lysines, which creates a specific mass shift detectable by MS.[15][16]
-
LC-MS/MS Analysis:
-
Extract the peptides from the gel.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Sequest) to match the experimental fragmentation spectra against the human protein database.
-
Specifically search for variable modifications, including the di-glycine remnant on lysine residues (+114.04 Da).
-
The identification of peptides with this specific mass shift confirms the presence and location of ubiquitination sites on Cdc20.[16]
-
Therapeutic Implications and Future Directions
The development of this compound represents a significant advancement in targeting Cdc20 for cancer therapy. By inducing its degradation rather than merely inhibiting its function, PROTACs can offer a more profound and sustained therapeutic effect. The ability of this compound to re-sensitize Taxol-resistant breast cancer cells is particularly promising, as it suggests a strategy to overcome a common mechanism of chemotherapy resistance.[2][5]
Future research should focus on optimizing the pharmacological properties of this compound, such as its potency, selectivity, and in vivo stability. Identifying the specific lysine residues on Cdc20 that are ubiquitinated will provide deeper mechanistic insight and could inform the design of next-generation PROTACs. Furthermore, exploring the efficacy of this compound in other cancer types where Cdc20 is overexpressed is a logical next step. The this compound-mediated degradation of Cdc20 stands as a powerful proof-of-concept for the application of PROTAC technology in targeting challenging cell cycle proteins for therapeutic benefit.
References
- 1. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination of Cdc20 by the APC occurs through an intramolecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Mechanism of APC/CCDC20 activation by mitotic phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. APC/CCdc20 controls the ubiquitin-mediated degradation of p21 in prometaphase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
The Role of VHL E3 Ligase in CP5V-Mediated Degradation of Cdc20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism and function of CP5V, a Proteolysis Targeting Chimera (PROTAC), focusing on the critical role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in its activity. This compound is a heterobifunctional molecule designed to specifically induce the degradation of the Cell Division Cycle 20 (Cdc20) protein, a key regulator of mitosis. By hijacking the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and the suppression of cancer cell proliferation. This document details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the associated signaling pathways and workflows.
Introduction to Targeted Protein Degradation and this compound
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD removes the protein entirely. PROTACs are at the forefront of this technology.[1][3] These molecules consist of two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which is frequently exploited in PROTAC design due to its widespread expression and well-characterized binders.[3][4]
This compound is a specific PROTAC designed to target Cdc20, a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ligase.[5][6] The APC/C^Cdc20^ complex is essential for the metaphase-to-anaphase transition and exit from mitosis.[7] Aberrant upregulation of Cdc20 is linked to various cancers and contributes to drug resistance, making it an attractive therapeutic target.[7] this compound leverages the VHL E3 ligase to induce the selective degradation of Cdc20, offering a novel anti-mitotic strategy.[8][9]
Mechanism of Action: Hijacking the VHL E3 Ligase
The function of this compound is centered on its ability to induce the formation of a ternary complex between Cdc20 and the VHL E3 ligase. This process can be broken down into several key steps:
-
Ternary Complex Formation: this compound, with its distinct VHL and Cdc20 binding moieties, acts as a molecular bridge, bringing the VHL E3 ligase complex and Cdc20 into close proximity.[6]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1) catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of Cdc20.[4][8]
-
Proteasomal Degradation: The poly-ubiquitin chain on Cdc20 serves as a recognition signal for the 26S proteasome.[3] The proteasome then unfolds and degrades the tagged Cdc20 protein into small peptides.[5]
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another Cdc20 and VHL complex, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Signaling Consequences of Cdc20 Degradation
The degradation of Cdc20 disrupts the normal progression of the cell cycle, primarily by inhibiting the activity of the APC/C.
-
Role of Cdc20: During mitosis, Cdc20 binds to and activates the APC/C, enabling it to ubiquitinate key substrates, most notably Cyclin B and Securin.
-
Pathway Interruption: By depleting cellular Cdc20 levels, this compound prevents the activation of the APC/C.
-
Substrate Accumulation: This leads to the accumulation of Cyclin B and Securin. The stabilization of Securin prevents the activation of Separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.
-
Biological Outcome: The inability to separate sister chromatids and the persistence of high Cyclin B/CDK1 activity result in a prolonged cell cycle arrest at the metaphase stage.[1] This sustained mitotic arrest can ultimately trigger apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells.[7]
Quantitative Data Presentation
The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized below.
| Parameter | Description | Value | Cell Lines | Reference |
| DC50 | Concentration for 50% maximal degradation of Cdc20. | ~1.6 µM | MCF-7, MDA-MB-231 | [8] |
| t1/2 | Half-life of Cdc20 in the presence of this compound. | ~4 hours | MCF-7, MDA-MB-231 | [8][10] |
| IC50 | Concentration for 50% inhibition of cell viability (72h). | 2.0 - 2.6 µM | MDA-MB-435, MDA-MB-231 | [1] |
| KD | Dissociation constant for this compound binding to Cdc20. | 12.4 µM | N/A (in vitro) | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the essential experiments used to characterize the function of this compound.
Cdc20 Degradation Assay (Western Blot)
This assay quantifies the reduction in cellular Cdc20 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a specified time (e.g., 10 hours for dose-response) or with a fixed concentration (e.g., 2 µM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours for time-course).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies against Cdc20 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the loading control.
-
In Vitro Ubiquitination Assay
This assay directly demonstrates that this compound induces the ubiquitination of Cdc20.
-
Cell Treatment: Treat MDA-MB-231 cells with this compound (e.g., 2 µM) and a proteasome inhibitor (e.g., 5 µM MG-132) for 6-8 hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Immunoprecipitation (IP):
-
Lyse the cells as described previously.
-
Incubate the cell lysate with an anti-Cdc20 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-Cdc20 complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binders.
-
-
Immunoblotting (IB):
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains attached to immunoprecipitated Cdc20. A high-molecular-weight smear indicates successful ubiquitination.
-
Cell Viability Assay
This assay measures the effect of this compound-induced Cdc20 degradation on cancer cell proliferation and survival.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a low density (e.g., 3,000 cells/well) and allow to adhere.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a defined period, typically 72 hours.
-
Viability Measurement:
-
Add a viability reagent such as CCK-8 (Cell Counting Kit-8) or MTT to each well.
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
Conclusion
This compound exemplifies the power and precision of the PROTAC modality for targeted cancer therapy. By effectively hijacking the VHL E3 ligase, this compound specifically induces the ubiquitination and proteasomal degradation of the oncoprotein Cdc20. This targeted removal disrupts the cell cycle, leading to mitotic arrest and potent inhibition of cancer cell proliferation. The detailed mechanisms and protocols outlined in this guide provide a comprehensive framework for researchers and drug developers to understand, evaluate, and further explore VHL-based degraders as a promising strategy in oncology. The success of molecules like this compound underscores the therapeutic potential of co-opting the cellular ubiquitin-proteasome system to eliminate previously "undruggable" targets.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. APC/C- and Mad2-mediated degradation of Cdc20 during spindle checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APC/C(Cdh1)-dependent degradation of Cdc20 requires a phosphorylation on CRY-box by Polo-like kinase-1 during somatic cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
CP5V: A Technical Guide to a Novel PROTAC Targeting Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP5V is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitotic progression.[1] By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for cancers that overexpress Cdc20. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on mitotic arrest, and detailed protocols for key experimental validations.
Introduction to this compound and Mitotic Arrest
Mitotic arrest is a key therapeutic strategy in oncology.[2] Many conventional chemotherapeutics, such as taxanes, function by disrupting microtubule dynamics, which in turn activates the spindle assembly checkpoint (SAC) and induces a prolonged mitotic arrest, ultimately leading to cell death.[2] However, resistance to these agents can arise through mechanisms like mitotic slippage, where cancer cells exit mitosis without proper chromosome segregation.
Cdc20 is an essential protein that acts as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[3][4][5] The APC/CCdc20 complex targets key mitotic proteins, including securin and cyclin B1, for proteasomal degradation, thereby facilitating the metaphase-to-anaphase transition and mitotic exit.[6][7] Elevated levels of Cdc20 are observed in various cancers and are often associated with poor prognosis.
This compound is a heterobifunctional molecule that links a Cdc20-binding moiety (a derivative of Apcin) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a PEG5 linker.[2][8] This design allows this compound to recruit Cdc20 to the VHL E3 ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of Cdc20.[9] The degradation of Cdc20 prevents the activation of the APC/C, causing an accumulation of its substrates and inducing a robust mitotic arrest.[2][10]
Mechanism of Action: The this compound Signaling Pathway
This compound operates by inducing the formation of a ternary complex between Cdc20 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to Cdc20, marking it for degradation by the 26S proteasome. The depletion of Cdc20 leads to the stabilization of APC/CCdc20 substrates, most notably cyclin B1 and securin. The accumulation of these proteins prevents the cell from exiting mitosis, leading to a prolonged mitotic arrest and subsequent cell death.[2][9]
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been evaluated in various breast cancer cell lines, demonstrating potent degradation of Cdc20 and significant anti-proliferative effects.
| Cell Line | Assay Type | Metric | Value (µM) | Reference |
| MDA-MB-231 | Cell Viability | IC50 | 2.6 | [2] |
| MDA-MB-435 | Cell Viability | IC50 | 2.0 | [2] |
| MCF7 | Cdc20 Degradation | DC50 | ~1.6 | [1][2] |
| MDA-MB-231 | Cdc20 Degradation | DC50 | ~1.6 | [1][2] |
| Cell Line | Treatment | Endpoint | Result | Reference |
| MDA-MB-231 | 2 µM this compound | Mitotic Arrest (G2/M phase) | >35% of cells arrested | [2] |
| MDA-MB-435 | 2 µM this compound | Mitotic Arrest (G2/M phase) | >45% of cells arrested | [2] |
| MCF7 | 0.1, 0.2, 0.5, 1 µM this compound (24h treatment) | Colony Formation | Significant reduction in colony formation at 1 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Western Blotting for Cdc20 and Cyclin B1 Levels
This protocol is for assessing changes in protein levels of Cdc20 and its downstream target, Cyclin B1, following this compound treatment.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cdc20, Rabbit anti-Cyclin B1, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time course (e.g., 10 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is for quantifying the percentage of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to 70% cold ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Clonogenic Assay for Cell Viability
This assay assesses the long-term proliferative capacity of cells after a short-term treatment with this compound.
Materials:
-
Breast cancer cell lines
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells).
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for characterizing this compound and the logical relationship of its effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. By specifically inducing the degradation of Cdc20, this compound effectively halts mitotic progression, leading to cancer cell death.[2] Notably, this compound has also been shown to resensitize taxol-resistant cell lines to treatment, addressing a critical challenge in chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a broader range of malignancies. The development of more potent and specific Cdc20 degraders based on the this compound scaffold could pave the way for a new class of anti-mitotic agents with improved efficacy and reduced off-target effects.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitotic Checkpoint Complex controls the association of Cdc20 regulatory protein with the ubiquitin ligase APC/C in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 10. Clonogenic Assay [bio-protocol.org]
Foundational Research on CP5V in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a novel heterobifunctional small molecule that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. It has emerged as a promising therapeutic agent in oncology by targeting Cell Division Cycle 20 (Cdc20), a key regulator of the cell cycle that is frequently overexpressed in various cancers and associated with tumorigenesis and drug resistance. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its preclinical evaluation.
Mechanism of Action
This compound functions by inducing the selective degradation of Cdc20.[1][2] It is designed with two key moieties: one that binds to Cdc20 and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] This dual binding brings Cdc20 into close proximity with the E3 ligase, facilitating the ubiquitination of Cdc20.[1] The polyubiquitinated Cdc20 is then recognized and degraded by the proteasome.[1] The degradation of Cdc20 leads to mitotic arrest by preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), which is essential for the transition from metaphase to anaphase.[1] This disruption of the cell cycle ultimately inhibits cancer cell proliferation and can overcome resistance to conventional chemotherapeutics like taxanes.[1]
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines, with a primary focus on breast cancer. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) | Half-life of Cdc20 with this compound (hours) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.6 | ~1.6 | ~4 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Not specified | ~1.6 | ~4 | [1] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration for Cdc20.
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G2/M Phase | Reference |
| Control | Not specified | [1] |
| This compound (2 µM) | >35% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.
Western Blotting for Cdc20 Degradation
This protocol is used to quantify the dose-dependent and time-course effects of this compound on Cdc20 protein levels.
Materials:
-
MDA-MB-231 or MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Cdc20 antibody (e.g., Cell Signaling Technology #4823)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified duration (e.g., 10 hours for dose-response) or with a fixed concentration for different time points (e.g., 2, 4, 6, 8, 10, 12, 24 hours for time-course).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Cdc20 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and quantify band intensities.
In Vivo Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of Cdc20.
Materials:
-
MDA-MB-231 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Plasmids expressing HA-tagged ubiquitin (optional, for enhanced detection)
-
Lysis buffer (stringent, e.g., containing 1% SDS)
-
Dilution buffer (e.g., Triton X-100 based)
-
Anti-Cdc20 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Transfection and Treatment: (Optional) Transfect cells with HA-ubiquitin plasmid. Treat cells with this compound and MG132 for 6 hours. MG132 is used to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.
-
Lysate Dilution and Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate Cdc20 overnight at 4°C using an anti-Cdc20 antibody and protein A/G beads.
-
Washes: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on Cdc20.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
MDA-MB-231 cells
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Assay
This assay evaluates the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Xenograft Mouse Model
This in vivo model assesses the anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MDA-MB-231 cells
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
This compound Mechanism of Action
References
The Discovery and Development of CP5V: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the cell-division cycle protein 20 (Cdc20). As a critical regulator of mitotic progression, the aberrant upregulation of Cdc20 is implicated in the pathogenesis and drug resistance of various cancers.[1] this compound functions by forming a ternary complex between Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[2] This targeted degradation of Cdc20 induces mitotic arrest and apoptosis in cancer cells, demonstrating significant potential as a therapeutic strategy, particularly in breast cancer.[2] Furthermore, this compound has shown efficacy in overcoming resistance to taxane-based chemotherapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The anaphase-promoting complex/cyclosome (APC/C), a crucial E3 ubiquitin ligase, in conjunction with its co-activator Cdc20, plays a pivotal role in orchestrating the metaphase-to-anaphase transition and mitotic exit. Overexpression of Cdc20 has been observed in numerous malignancies and is often associated with poor prognosis and resistance to conventional chemotherapies. Consequently, targeting the Cdc20-APC/C axis has emerged as a promising therapeutic strategy.
PROTACs are heterobifunctional molecules that offer a novel paradigm in drug discovery by hijacking the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound was developed as a specific Cdc20-targeting PROTAC. It is composed of apcin-A, a known Cdc20 ligand, a polyethylene glycol (PEG5) linker, and a ligand for the VHL E3 ligase. Preclinical studies have demonstrated its potent and selective degradation of Cdc20, leading to mitotic arrest and suppression of cancer cell proliferation.
Chemical Synthesis of this compound
The detailed chemical synthesis protocol for this compound (apcin-A-PEG5-VHL Ligand 1) is described in the supplementary materials of the primary research publication by Chi et al. in EBioMedicine (2019).[2] The synthesis involves a multi-step process to conjugate the apcin-A moiety, the PEG5 linker, and the VHL ligand. For researchers aiming to synthesize this compound, it is imperative to refer to the detailed supplementary methods in the aforementioned publication for precise reaction conditions, purification techniques, and characterization data.
Mechanism of Action
This compound exerts its anti-cancer effects by inducing the selective degradation of Cdc20. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF7 | ~1.6 µM | |
| MDA-MB-231 | ~1.6 µM | ||
| IC50 | MDA-MB-231 | 2.6 µM | |
| MDA-MB-435 | 1.99 µM | ||
| Binding Affinity (KD) | Cdc20 | 11.2 µM |
Table 1. In Vitro Activity of this compound.
| Parameter | Value | Reference |
| Tumor Growth Suppression | Significant |
Table 2. In Vivo Efficacy of this compound in a Human Breast Cancer Xenograft Model.
Detailed Experimental Protocols
Cell Culture
Human breast cancer cell lines, MCF-7 and MDA-MB-231, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3][4]
Western Blotting
The following workflow outlines the key steps for Western blot analysis to assess Cdc20 degradation.
Protocol Details:
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against Cdc20 and a loading control (e.g., actin) overnight at 4°C.[5] Subsequently, membranes were incubated with HRP-conjugated secondary antibodies. The primary antibody dilution for Cdc20 was 1:1000, and for actin, it was 1:5000.[5]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Protocol Details:
-
Cell Preparation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[6][7]
-
Staining: Fixed cells were treated with RNase A to degrade RNA and then stained with propidium iodide (PI).[6][7]
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][7]
Human Breast Cancer Xenograft Model
Protocol Details:
-
Animal Model: Female BALB/c nude mice were used for the xenograft studies.[1][8]
-
Tumor Cell Implantation: MDA-MB-231 human breast cancer cells were subcutaneously injected into the flank of the mice.[1][8]
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 100 mg/kg, twice a week) or a vehicle control.
-
Tumor Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting for Cdc20 levels and immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development.[9] Searches of clinical trial registries, including ClinicalTrials.gov, did not yield any results for clinical trials involving this compound. The current research and development status is listed as "Pending".[9] Further investigation and communication with the developing institution, Northwestern University, would be necessary to obtain the most current status of its clinical development.
Conclusion
This compound represents a promising, targeted therapeutic agent that leverages the PROTAC technology to induce the degradation of the oncoprotein Cdc20. The preclinical data strongly support its potential as an anti-cancer agent, particularly for breast cancer, with the added benefit of potentially overcoming resistance to existing therapies. This technical guide provides a foundational overview for researchers and drug development professionals interested in furthering the investigation and potential clinical translation of this compound. The detailed methodologies and summarized data herein are intended to facilitate the replication and expansion of these pivotal preclinical findings. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its safety and efficacy in more advanced preclinical models, with the ultimate goal of progressing this innovative therapeutic strategy into clinical trials.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.1. Preparation of MDA-MB-231 and MCF-7 Breast Cancer Cell Line Cells [bio-protocol.org]
- 5. scienceopen.com [scienceopen.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
CP5V: A Targeted Approach to Protein Degradation within the Ubiquitin-Proteasome System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, playing a pivotal role in maintaining cellular homeostasis. This intricate process involves the tagging of substrate proteins with ubiquitin molecules, marking them for destruction by the proteasome. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize specific target proteins. Disruptions in the UPS have been implicated in a variety of diseases, including cancer, making it a compelling target for therapeutic intervention.
A novel and promising strategy in drug development is the use of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules designed to hijack the UPS to selectively degrade proteins of interest.[1][2] One such PROTAC, CP5V, has emerged as a potent and selective degrader of the cell-division cycle protein 20 (Cdc20), a key regulator of mitosis that is often overexpressed in various cancers.[1][3]
This compound: Structure and Mechanism of Action
This compound is a synthetic molecule composed of three key components: a ligand that binds to the target protein (Cdc20), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and a linker that connects the two.[4][5] Specifically, this compound is identified as apcin-A-PEG5-VHL Ligand 1.[4][6]
The mechanism of action of this compound involves the formation of a ternary complex between Cdc20, this compound, and the VHL E3 ligase complex.[1][3] This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E3 ligase to Cdc20. The resulting polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1] This targeted degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation.[3][5]
Quantitative Data on this compound Activity
The efficacy of this compound has been demonstrated in various breast cancer cell lines. The following table summarizes key quantitative data from these studies.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% of maximum degradation) | MCF-7 | ~1.6 µM | [5][6] |
| MDA-MB-231 | ~1.6 µM | [5][6] | |
| Time for 50% Cdc20 degradation | MCF-7 | ~4 hours | [7] |
| MDA-MB-231 | ~4 hours | [7] | |
| Binding Affinity (KD) to Cdc20 | Purified His-tagged Cdc20 | 12.4 µM | [8] |
| Binding Affinity (SPR KD) to Cdc20 | Purified His-tagged Cdc20 | 11.2 µM | [6] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the ubiquitin-proteasome system to induce Cdc20 degradation can be visualized as a clear signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
-
Objective: To quantify the dose-dependent and time-course effects of this compound on Cdc20 protein levels.
-
Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.
-
For dose-dependency experiments, treat the cells with varying concentrations of this compound for a fixed time (e.g., 10 hours).[4]
-
For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 2, 4, 6, 8, 10, 12, and 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as actin, to normalize the Cdc20 protein levels.[4]
-
-
Objective: To confirm that this compound induces the ubiquitination of Cdc20.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Cdc20 overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G agarose beads to the lysates and incubate for an additional 2-4 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform Western blotting as described above, using a primary antibody against ubiquitin to detect ubiquitinated Cdc20.[4]
-
Experimental Workflow
The general workflow for evaluating a PROTAC like this compound involves a series of in vitro experiments to confirm its mechanism of action and efficacy.
Conclusion
This compound represents a significant advancement in the targeted degradation of Cdc20, a protein with a well-established role in cancer progression.[3][4] By leveraging the cellular ubiquitin-proteasome machinery, this compound effectively and selectively reduces Cdc20 levels, leading to the inhibition of cancer cell growth.[4][5] The detailed methodologies and quantitative data presented here provide a comprehensive resource for researchers and drug development professionals working on novel anti-mitotic therapies and the broader field of targeted protein degradation. The success of molecules like this compound underscores the potential of PROTAC technology to address challenging drug targets and develop new therapeutic strategies for a range of diseases.
References
- 1. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of CP5V: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the therapeutic potential of CP5V, a novel proteolysis-targeting chimera (PROTAC), for researchers, scientists, and drug development professionals. This compound represents a promising strategy in anti-cancer therapy, specifically by inducing the degradation of Cell Division Cycle 20 (Cdc20), a key regulator of mitosis. This document summarizes the mechanism of action, preclinical efficacy, and detailed experimental protocols associated with the investigation of this compound.
Core Concept: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a specific protein of interest, in this case, the oncoprotein Cdc20.[1] It is comprised of three key components: a ligand that binds to Cdc20, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a polyethylene glycol (PEG5) linker that connects the two.[2][3][4] This tripartite design facilitates the formation of a ternary complex between Cdc20 and the VHL E3 ligase, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.[1][2][4][5]
The targeted degradation of Cdc20 disrupts the anaphase-promoting complex/cyclosome (APC/C), a critical component of the cell cycle machinery, leading to mitotic arrest and ultimately, the inhibition of cancer cell proliferation.[2][6] This approach offers a potential advantage over traditional small molecule inhibitors by eliminating the target protein entirely, which may help to overcome mechanisms of drug resistance.[6]
Mechanism of Action: A Visualized Pathway
The signaling pathway of this compound-mediated Cdc20 degradation is a stepwise process initiated by the formation of the ternary complex. The following diagram illustrates this key mechanism.
Quantitative In Vitro Efficacy
This compound has demonstrated potent and specific activity in preclinical breast cancer models. The following tables summarize key quantitative data from in vitro studies.
Table 1: Dose-Dependent Degradation of Cdc20 by this compound
| Cell Line | DC50 (µM) | Treatment Time (hours) |
| MCF-7 (Breast Cancer) | ~1.6 | 10 |
| MDA-MB-231 (Breast Cancer) | ~1.6 | 10 |
DC50: Concentration of this compound required to induce 50% of the maximal degradation of Cdc20.
Table 2: Time Course of this compound-Induced Cdc20 Degradation
| Cell Line | Half-life of Cdc20 with this compound (hours) |
| MCF-7 (Breast Cancer) | ~4 |
| MDA-MB-231 (Breast Cancer) | ~4 |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (µM) | Treatment Time (hours) |
| MDA-MB-231 (Breast Cancer) | 2.6 | 72 |
| MDA-MB-435 (Breast Cancer) | 1.99 | 72 |
IC50: Concentration of this compound required to inhibit cell growth by 50%.
Efficacy in Taxol-Resistant Breast Cancer
A significant challenge in cancer therapy is the development of drug resistance. This compound has shown promise in overcoming resistance to Taxol (paclitaxel), a commonly used chemotherapeutic agent. In Taxol-resistant MDA-MB-435 breast cancer cells, this compound treatment was able to restore sensitivity to Taxol, leading to a significant inhibition of cell proliferation.[5] This suggests that this compound could be a valuable therapeutic option for patients with Taxol-resistant tumors.
Preclinical In Vivo Studies
The anti-tumor activity of this compound has been evaluated in a human breast cancer xenograft mouse model. While specific quantitative data on tumor volume reduction and dosage regimens are not yet publicly available in detail, initial findings indicate that this compound significantly suppresses breast tumor progression in this in vivo model.[2] Further studies are warranted to establish the optimal dosing and treatment schedule for in vivo applications.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Cdc20 Degradation
This protocol is used to quantify the levels of Cdc20 protein in cells following treatment with this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Ubiquitination Assay
This protocol is used to confirm that this compound induces the ubiquitination of Cdc20.
Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT)
This protocol is used to measure the effect of this compound on the growth and viability of cancer cells.
Future Directions
The preclinical data for this compound are highly encouraging, positioning it as a strong candidate for further development as an anti-cancer therapeutic. Future research should focus on:
-
In-depth in vivo studies: Comprehensive studies in various animal models are needed to determine the pharmacokinetic and pharmacodynamic properties of this compound, establish optimal dosing regimens, and assess its safety profile.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient selection in future clinical trials.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, particularly those to which resistance develops, could lead to more effective treatment strategies.
This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound. The provided data and protocols will facilitate further investigation into this promising new class of targeted anti-cancer agents.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Two-way ANOVA analysis of tumor growth inhibition by different treatments on MDA-MB-231 tumor xenografts. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
Whitepaper: The Impact of CP5V on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cell division cycle protein 20 (Cdc20), a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), represents a promising target for anti-cancer therapeutics due to its pivotal role in mitotic progression.[1][2] Overexpression of Cdc20 is linked to tumorigenesis and drug resistance in various cancers.[2][3] This document provides a detailed technical overview of CP5V, a novel Proteolysis Targeting Chimera (PROTAC), designed to specifically induce the degradation of Cdc20. We will explore its mechanism of action, quantifiable impact on cell cycle dynamics, and the downstream consequences for cancer cells, including the induction of mitotic catastrophe. This guide consolidates key experimental findings and provides detailed protocols for the methodologies used to elucidate the functional effects of this compound.
Introduction to this compound: A Cdc20-Targeted PROTAC
This compound is a heterobifunctional small molecule designed as a PROTAC.[2] It comprises a ligand that binds to Cdc20, connected via a PEG5 linker to a moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual-binding capacity enables this compound to act as a bridge, bringing Cdc20 into proximity with the VHL E3 ligase complex (EloB/EloC-Cul2/5-RBX1-VHL), thereby inducing its ubiquitination and subsequent degradation by the proteasome.[1][2] By specifically eliminating the Cdc20 protein, this compound effectively inhibits the mitotic functions of the APC/C, offering a targeted therapeutic strategy against proliferating cancer cells.[1][3]
Core Mechanism of Action
The primary mechanism of this compound is the induced degradation of Cdc20 through the ubiquitin-proteasome system.[1]
-
Ternary Complex Formation: this compound facilitates the formation of a ternary complex between Cdc20 and the VHL E3 ligase.[2]
-
Ubiquitination: Within this complex, Cdc20 is poly-ubiquitinated.
-
Proteasomal Degradation: The ubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1]
This degradation is specific to Cdc20; for instance, the protein levels of Cdc27, another core subunit of the APC/C, remain unchanged in the presence of this compound.[1] The degradation is confirmed to be a post-translational event, as this compound treatment does not significantly alter Cdc20 mRNA levels.[1] Furthermore, the inhibition of the proteasome with agents like MG-132 attenuates the this compound-induced degradation of Cdc20, confirming the pathway's dependence on proteasomal activity.[1][4]
Impact on Cell Cycle Progression
Cdc20 is essential for the transition from metaphase to anaphase and for exiting mitosis.[2] It functions by targeting key mitotic proteins, such as securin and cyclin B1, for degradation by the APC/C.[1] By depleting cellular Cdc20, this compound prevents the degradation of these substrates.
-
Accumulation of Mitotic Proteins: Treatment with this compound leads to the significant accumulation of cyclin B1 and securin.[1][5]
-
Mitotic Arrest: The stabilization of these proteins prevents the separation of sister chromatids and the inactivation of M-phase cyclin-dependent kinases, resulting in a robust mitotic arrest.[1] Flow cytometry analysis demonstrates that this compound treatment induces a dramatic arrest of cells in the G2/M phase of the cell cycle.[1][5] This blockade of mitotic progression is an effective strategy to induce mitotic catastrophe and subsequent cell death in cancer cells.[1][3]
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified in various breast cancer cell lines, demonstrating potent activity in inhibiting cell growth and inducing cell cycle arrest.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 Value (µM) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 | [1][5] |
| MDA-MB-435 | Triple-Negative Breast Cancer | 2.0 | [1][5] |
Table 2: Cell Cycle Distribution Analysis after this compound Treatment
The data below reflects the percentage of cells arrested in the G2/M phase following treatment with 2 µM this compound.
| Cell Line | % of Cells in G2/M Phase | Citation(s) |
| MDA-MB-231 | > 35% | [1][5] |
| MDA-MB-435 | > 45% | [1][5] |
These results highlight a significant G2/M phase accumulation, confirming that the mitotic exit is restricted.[1][5]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of a cell population in different phases of the cell cycle.
-
Cell Synchronization: MDA-MB-231 or MDA-MB-435 cells are synchronized at the G1/S boundary using a double-thymidine block.
-
Treatment: Following synchronization, cells are released into a fresh medium for 9 hours to allow progression into the cell cycle. Subsequently, cells are treated with the desired concentration of this compound (e.g., 2 µM) or a vehicle control for 16 hours.[1][5]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed using cell cycle analysis software, such as ModFit LT, to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1][5]
Western Blotting for Protein Level Analysis
This technique is used to measure the abundance of specific proteins (e.g., Cdc20, Cyclin B1).
-
Cell Lysis: Cells are treated with this compound at the indicated dosages and time points (e.g., 10 hours).[1][4] Post-treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., anti-Cdc20, anti-Cyclin B1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Clonogenic Assay for Cell Viability
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
-
Cell Plating: MCF7 cells are seeded at a low density (e.g., 200 cells per well) in 6-well plates.[5]
-
Treatment: After allowing cells to attach, they are treated with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.[5]
-
Culture: The treatment medium is replaced with fresh medium, and the cells are cultured for approximately 2 weeks until visible colonies are formed.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each well is counted, and the surviving fraction is calculated relative to the vehicle-treated control.[5]
Conclusion
This compound represents a highly specific and potent therapeutic strategy that leverages the PROTAC technology to induce the degradation of Cdc20. By eliminating this key mitotic regulator, this compound effectively blocks cell cycle progression at the G2/M phase, leading to the accumulation of critical mitotic proteins like cyclin B1 and securin.[1][5] This action culminates in mitotic catastrophe and the inhibition of cancer cell proliferation. The quantitative data and detailed protocols provided herein underscore the robust anti-mitotic activity of this compound, establishing it as a valuable tool for cancer research and a promising candidate for further drug development.
References
An In-Depth Technical Guide to the CP5V PROTAC: A Core Component Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the CP5V Proteolysis Targeting Chimera (PROTAC), a selective degrader of the Cell division cycle 20 (Cdc20) protein. This compound offers a promising therapeutic strategy for cancers dependent on Cdc20 for their proliferation and survival. This document outlines the core components of this compound, its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Core Components of this compound
This compound is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein degradation machinery. It is composed of three key moieties: a ligand that binds to the target protein (Cdc20), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1]
-
Target Protein Ligand (Warhead): Apcin-A. This small molecule is a derivative of Apcin and functions as a competitive inhibitor of Cdc20.[2] It selectively binds to the D-box binding pocket of Cdc20, preventing its interaction with downstream substrates.[2]
-
E3 Ligase Ligand (Anchor): VHL Ligand 1. This component recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[3][4]
-
Linker: PEG5. A polyethylene glycol (PEG) linker of five units connects the Apcin-A and VHL Ligand 1 moieties.[5] The linker's length and composition are crucial for optimizing the formation and stability of the ternary complex between Cdc20, this compound, and the VHL E3 ligase.[6]
Mechanism of Action
The primary function of this compound is to induce the selective degradation of Cdc20.[1] This is achieved through the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both Cdc20 and the VHL E3 ligase, forming a ternary complex.[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the Cdc20 protein.[7]
-
Proteasomal Degradation: The polyubiquitinated Cdc20 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[7]
-
Catalytic Cycle: After inducing the degradation of a Cdc20 molecule, this compound is released and can bind to another Cdc20 protein, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.[8]
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following table summarizes the key performance metrics.
| Parameter | Value | Cell Lines | Reference |
| DC50 (50% Degradation Concentration) | 1.6 µM | MCF7, MDA-MB-231 | [9] |
| KD (Binding Affinity to Cdc20) | 11.2 µM | - | [1] |
| IC50 (50% Inhibitory Concentration - Cell Viability) | ~10 µM | MDA-MB-231, MDA-MB-468 | [10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound (apcin-A-PEG5-VHL Ligand 1)
While a detailed, step-by-step protocol for the final assembly of this compound is proprietary to the discovering lab and often found in supplementary materials of publications, the general strategy involves the synthesis of the three core components followed by their conjugation.[2][3][4][5][10][12][13][14]
Materials:
-
Apcin-A with a reactive handle[2]
-
PEG5 linker with appropriate functional groups (e.g., Bis-PEG5-acid)[5]
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
General Procedure:
-
Synthesis of Apcin-A: Apcin-A can be synthesized based on published methods, which may involve the reaction of a benzothiazole derivative with a pyrimidine-containing fragment.[2][10][14] A functional group for linker attachment would be incorporated during this synthesis.
-
Synthesis of VHL Ligand 1: The VHL ligand can be prepared according to established protocols, often starting from commercially available precursors and involving multiple synthetic steps.[3][4][15][16][17]
-
Linker Functionalization: The PEG5 linker is functionalized with reactive groups at both ends to allow for sequential or convergent coupling with the warhead and anchor moieties.[5][12][18][19]
-
Conjugation:
-
Convergent Synthesis: The Apcin-A and VHL Ligand 1 are separately coupled to the PEG5 linker.
-
Sequential Synthesis: Apcin-A is first coupled to the PEG5 linker, and the resulting intermediate is then purified and reacted with VHL Ligand 1.
-
-
Purification: The final this compound product is purified using techniques such as flash column chromatography and/or preparative HPLC to ensure high purity. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.
Western Blot for Cdc20 Degradation
This protocol is used to quantify the reduction in Cdc20 protein levels following treatment with this compound.[20][21][22][23]
Materials:
-
Cell lines (e.g., MCF7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cdc20 (use at manufacturer's recommended dilution)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cdc20 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Cdc20 signal to the loading control to determine the extent of degradation.
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on cell proliferation and viability.[24][25][26][27][28]
Materials:
-
Cell lines (e.g., MCF7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[29][30][31][32]
Materials:
-
Cell lines
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced Cdc20 degradation and its downstream effects.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating the in vitro efficacy of the this compound PROTAC.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 20. addgene.org [addgene.org]
- 21. origene.com [origene.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Determination of IC50 by CCK8 assay [bio-protocol.org]
- 25. ptglab.com [ptglab.com]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 27. ezbioscience.com [ezbioscience.com]
- 28. rsc.org [rsc.org]
- 29. Clonogenic Assay [en.bio-protocol.org]
- 30. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scribd.com [scribd.com]
- 32. Clonogenic Assay [bio-protocol.org]
A Technical Guide to CP5V: A PROTAC-Mediated Approach to Targeting the Anaphase-Promoting Complex (APC/C)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis.[1] Its co-activator, Cdc20, is essential for recognizing substrates during mitosis and is frequently overexpressed in various human cancers, making it a compelling therapeutic target.[2][3] This document provides a detailed technical overview of CP5V, a novel Proteolysis Targeting Chimera (PROTAC) designed not to inhibit the APC/C directly, but to induce the targeted degradation of its vital co-activator, Cdc20.[2][4] By hijacking the ubiquitin-proteasome system, this compound effectively inactivates APC/CCdc20, leading to mitotic arrest and apoptosis in cancer cells.[4] This guide synthesizes the current preclinical data, outlines key experimental methodologies, and visualizes the compound's mechanism of action.
Introduction to this compound
This compound is a heterobifunctional small molecule, specifically a PROTAC, that selectively induces the degradation of Cdc20.[5] It is a synthetic chimera constructed from three key components:
This design allows this compound to act as a molecular bridge, bringing Cdc20 into close proximity with the VHL E3 ligase complex to trigger its ubiquitination and subsequent degradation.[2][8]
Mechanism of Action: Indirect APC/C Modulation via Cdc20 Degradation
This compound does not function as a traditional enzymatic inhibitor of the APC/C. Instead, it eliminates the essential APC/C co-activator Cdc20. The process is initiated by this compound simultaneously binding to both Cdc20 and the VHL E3 ligase, forming a ternary complex.[2] This proximity induces the VHL complex to polyubiquitinate Cdc20. The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[4][9]
The degradation of Cdc20 effectively prevents the activation of the APC/C.[4] As a result, key APC/CCdc20 substrates, such as Securin and Cyclin B1, are not degraded.[4][10] The accumulation of these proteins prevents the metaphase-to-anaphase transition and mitotic exit, leading to a prolonged mitotic arrest that ultimately triggers apoptosis (mitotic catastrophe) in cancer cells.[4][11]
Quantitative Data Summary
The efficacy of this compound has been quantified through several key metrics in preclinical studies. The data highlights its potency in inducing Cdc20 degradation in breast cancer cell lines.
| Parameter | Value | Cell Lines | Description | Reference |
| DC50 | ~1.6 µM | MCF7, MDA-MB-231 | The concentration of this compound required to degrade 50% of cellular Cdc20 protein. | [6][8] |
| Binding Affinity (SOR KD) | 11.2 µM | N/A (Biochemical) | The dissociation constant for this compound binding to the target protein Cdc20, indicating binding affinity. | [6] |
Key Experimental Protocols
The characterization of this compound's effects on the APC/C pathway relies on a series of established molecular and cellular biology techniques.
Western Blotting for Protein Degradation
This is the primary assay to confirm the targeted degradation of Cdc20 and assess the accumulation of its downstream substrates.
-
Objective: To measure the levels of Cdc20, Cyclin B1, and other relevant proteins following this compound treatment.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are treated with varying concentrations of this compound for a specified time course (e.g., 10 hours).[4]
-
Lysate Preparation: Cells are collected and lysed to extract total cellular proteins.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for Cdc20, Cyclin B1, Securin, and a loading control (e.g., GAPDH, β-actin). Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using chemiluminescence and quantified via densitometry.
-
-
Controls: A non-specific APC/C subunit like Cdc27 can be probed to demonstrate the selective degradation of Cdc20.[4]
Confirmation of Ubiquitin-Proteasome Pathway Involvement
To validate that this compound mediates degradation through the intended pathway, inhibitors of the ubiquitin-proteasome system are utilized.
-
Objective: To demonstrate that Cdc20 degradation is dependent on proteasome activity.
-
Methodology:
-
Cells are pre-treated with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924, which inhibits cullin-RING ligase activity) for a short period.[6][9]
-
This compound is then added to the culture medium.
-
Cells are incubated for the standard treatment duration.
-
Protein levels of Cdc20 are assessed via Western blotting.
-
-
Expected Outcome: The presence of MG-132 or MLN4924 should attenuate or block the this compound-induced degradation of Cdc20, resulting in stabilized protein levels compared to cells treated with this compound alone.[6][9]
Cell Cycle and Apoptosis Analysis
Flow cytometry is used to determine the functional consequences of APC/CCdc20 inactivation.
-
Objective: To quantify the induction of mitotic arrest and subsequent apoptosis.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound.
-
Cell Cycle Analysis: Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Apoptosis Analysis: Cells are stained with Annexin V and a viability dye (e.g., PI or 7-AAD). The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Therapeutic Potential and Future Directions
The targeted degradation of Cdc20 by this compound presents a promising anti-mitotic therapeutic strategy.[4] By eliminating a key protein required for mitosis, this compound induces significant growth inhibition in breast cancer cells.[8] Notably, this approach has also been shown to re-sensitize taxol-resistant cell lines to treatment, suggesting a potential role in overcoming chemotherapy resistance.[2][4] Preclinical studies using a human breast cancer xenograft mouse model have demonstrated a significant suppression of tumor progression with no reported toxicity, highlighting its potential for in vivo efficacy.[4][6]
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
In-depth off-target analysis to ensure high specificity.
-
Exploration of efficacy in a broader range of cancer types known to overexpress Cdc20.[3][4]
-
Optimization of the PROTAC molecule for improved potency and drug-like properties.
References
- 1. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Cdc20 as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 6. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. APC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
Initial Studies of CP5V in Breast Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cell-division cycle protein 20 (Cdc20), a key regulator of mitotic progression, has emerged as a promising therapeutic target in oncology.[1][2] Its overexpression is linked to the progression of various cancers, including breast cancer.[1][2] CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Cdc20.[1][2][3] This technical guide provides an in-depth overview of the initial preclinical studies of this compound in breast cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and workflows.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that acts as a bridge between Cdc20 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3][4] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[1][2][3] The degradation of Cdc20 disrupts the anaphase-promoting complex/cyclosome (APC/C), a critical E3 ubiquitin ligase that governs the transition from metaphase to anaphase by targeting key mitotic proteins, such as cyclin B1 and securin, for destruction.[1][5] By degrading Cdc20, this compound causes the accumulation of these proteins, leading to mitotic arrest and subsequent cancer cell death.[1][6]
Quantitative Data Summary
The initial studies on this compound have yielded significant quantitative data regarding its efficacy in various breast cancer cell lines.
Table 1: In Vitro Degradation and Growth Inhibition
| Parameter | Cell Line | Value | Reference |
| DC50 (Cdc20 Degradation) | MCF-7 | ~1.6 µM | [3] |
| MDA-MB-231 | ~1.6 µM | [3] | |
| IC50 (Cell Growth Inhibition) | MDA-MB-231 | 2.6 µM | [3] |
| MDA-MB-435 | 2.0 µM | [3] |
Table 2: Cell Cycle Arrest
| Treatment | Cell Line | % of Cells in G2/M Phase | Reference |
| 2 µM this compound | MDA-MB-231 | >35% | [3][6] |
| 2 µM this compound | MDA-MB-435 | >45% | [3][6] |
Table 3: Synergistic Effect with Paclitaxel in Taxol-Resistant Cells
| Treatment | Cell Line | % Growth Inhibition | Reference |
| 5 nM Paclitaxel | MDA-MB-435 eb | <10% | [3][6] |
| 5 µM this compound + 5 nM Paclitaxel | MDA-MB-435 eb | >50% | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these initial findings.
Western Blotting for Protein Degradation
This protocol is used to determine the levels of Cdc20 and other proteins like Cyclin B1 following this compound treatment.
Detailed Steps:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of this compound for specified durations (e.g., 10 hours for dose-dependency studies).[3][7]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cdc20, Cyclin B1, and a loading control like actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment: Treat breast cancer cells with this compound at the desired concentration (e.g., 2 µM).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Clonogenic Assay for Cell Viability
This assay assesses the long-term proliferative capacity of cancer cells after treatment.
Detailed Steps:
-
Cell Seeding: Seed a low number of cells (e.g., 200 cells per well) in 6-well plates.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound for 24 hours.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Culture the cells for an extended period (e.g., 2 weeks) to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.
Conclusion
The initial studies on this compound demonstrate its potential as a targeted therapeutic agent for breast cancer. By inducing the specific degradation of Cdc20, this compound effectively inhibits cell proliferation, induces mitotic arrest, and can overcome resistance to conventional chemotherapeutics like paclitaxel. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Cdc20-targeting PROTACs in the field of oncology.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for CP5V-Mediated Cdc20 Degradation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitotic progression.[1] As an substrate receptor for the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, Cdc20 plays a pivotal role in the initiation of anaphase and exit from mitosis.[1] Aberrant overexpression of Cdc20 is common in various cancers and is associated with tumor progression and drug resistance.[1] this compound functions by linking Cdc20 to the von Hippel-Lindau (VHL) E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2] This targeted degradation of Cdc20 induces mitotic arrest and inhibits the proliferation of cancer cells, making it a promising therapeutic strategy.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20, a PEG5 linker, and a ligand that recruits the VHL E3 ligase.[1][3] By simultaneously binding to both Cdc20 and VHL, this compound facilitates the formation of a ternary complex, which leads to the polyubiquitination of Cdc20. The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.[1] The degradation of Cdc20 prevents the ubiquitination and subsequent degradation of key mitotic proteins such as cyclin B and securin, leading to cell cycle arrest in mitosis and suppression of cancer cell growth.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | Assay | Treatment Duration (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | CCK8 | 72 | 2.6 | [1][4] |
| MDA-MB-435 | Breast Cancer | CCK8 | 72 | 1.99 | [1][4] |
Table 2: Half-maximal Degradation Concentration (DC50) of this compound
| Cell Line | Cancer Type | Treatment Duration (h) | DC50 (µM) | Reference |
| MCF7 | Breast Cancer | Not Specified | ~1.6 | [2][5] |
| MDA-MB-231 | Breast Cancer | Not Specified | ~1.6 | [2][5] |
Experimental Protocols
Cell Culture
Standard cell culture techniques should be followed. The below are general guidelines for the cell lines mentioned in the context of this compound research.
-
Cell Lines:
-
MCF-7 (ATCC HTB-22)
-
MDA-MB-231 (ATCC HTB-26)
-
MDA-MB-435 (ATCC HTB-129)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
Passage cells when they reach 70-80% confluency.
-
Western Blotting for Protein Degradation
This protocol is to assess the degradation of Cdc20 and the accumulation of its downstream targets, cyclin B and securin.
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-Cdc20, anti-Cyclin B, anti-Securin, anti-Actin or -Tubulin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 10 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells (e.g., 3000 cells/well for MDA-MB-231 and MDA-MB-435) in a 96-well plate and allow them to adhere overnight.[1][4]
-
Treat cells with a serial dilution of this compound or DMSO for 72 hours.[1][4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
-
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
-
Materials:
-
6-well plates.
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Seed a low number of cells (e.g., 200 cells/well for MCF7) in 6-well plates.[1]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.[1]
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for approximately 2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash away the excess stain, air dry the plates, and count the number of colonies (typically >50 cells).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 16 hours).[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
-
Signaling Pathway Diagram
The primary signaling pathway affected by this compound is the ubiquitin-proteasome pathway, specifically targeting Cdc20 for degradation, which in turn impacts the mitotic checkpoint.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for CP5V in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of the cell cycle.[1][2] As a key co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase, Cdc20 plays a pivotal role in mitotic progression.[2] Dysregulation of Cdc20 is implicated in various malignancies, making it an attractive target for cancer therapy.[2]
This compound functions as a heterobifunctional molecule, simultaneously binding to Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of Cdc20, marking it for degradation by the 26S proteasome. The degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation.[1][2] These application notes provide detailed protocols for the use of this compound in a laboratory setting to study its effects on cancer cells.
Mechanism of Action
This compound is composed of a ligand that binds to Cdc20, a linker (PEG5), and a ligand that recruits the VHL E3 ligase.[1][3] By bringing Cdc20 into proximity with the E3 ligase complex, this compound induces the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2] This targeted degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its substrates, such as cyclin B and securin. The stabilization of these proteins inhibits the separation of sister chromatids and mitotic exit, ultimately causing cell cycle arrest in mitosis and inducing apoptosis in cancer cells.
Caption: Mechanism of action of this compound leading to targeted degradation of Cdc20.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various breast cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | DC50 (10h treatment) | IC50 (Proliferation) | Notes |
| MCF-7 | ~1.6 µM | Not specified | Estrogen receptor-positive (ER+) breast cancer cell line.[1][4] |
| MDA-MB-231 | ~1.6 µM | Not specified | Triple-negative breast cancer (TNBC) cell line.[1][4] |
| MDA-MB-435 (Taxol-resistant) | Not specified | Not specified | This compound can restore Taxol-induced cytotoxic response in these cells.[5] |
| MCF-7 (Tamoxifen-resistant) | Not specified | Not specified | This compound can resensitize these cells to tamoxifen.[5][6] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Details | Outcome | Reference |
| 4T1 Xenograft Model | Specific dosage and administration not detailed. | Suppresses breast tumor progression with no toxicity. | [4] |
Experimental Protocols
Protocol 1: Assessment of Cdc20 Degradation by Western Blot
This protocol outlines the procedure to determine the dose-dependent and time-course effects of this compound on Cdc20 protein levels.
Caption: Workflow for determining Cdc20 degradation via Western Blot.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cdc20, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed MCF-7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a fixed time (e.g., 10 hours).[7]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1.6 µM) for various time points (e.g., 2, 4, 6, 8, 10 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Cdc20 and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the Cdc20 band intensity to the β-actin band intensity.
Protocol 2: Cell Proliferation/Viability Assay
This protocol is to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 72 hours). Include a DMSO-treated control.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the DMSO-treated control cells and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Clonogenic Assay (Colony Formation Assay)
This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere.[7]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.[7]
-
Colony Formation: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. Culture the cells for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) manually or using imaging software.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
Applications in Drug Development
-
Target Validation: this compound can be utilized as a tool to validate Cdc20 as a therapeutic target in various cancer types.
-
Combination Therapies: Investigate the synergistic effects of this compound with other anti-cancer agents, particularly those to which resistance is mediated by mitotic slippage, such as taxanes.[2][7]
-
Resistance Mechanisms: Study the mechanisms of resistance to this compound to anticipate and overcome potential clinical challenges.
-
Biomarker Discovery: Identify potential biomarkers that predict sensitivity or resistance to Cdc20-targeted therapy.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed information, refer to the Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 4. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cdc20 Degradation by CP5V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a pivotal role in regulating the metaphase-to-anaphase transition and mitotic exit.[1][2][3] Dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive therapeutic target.[1][3] CP5V is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Cdc20.[4][5][6] This molecule functions by forming a ternary complex with Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[4][5][6] This application note provides detailed protocols for analyzing the this compound-induced degradation of Cdc20 using Western blotting, a fundamental technique for quantifying protein levels in biological samples.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing Cdc20 degradation in human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cdc20 Degradation |
| MCF-7 | 1.6 | 10 | ~50% (DC50)[1][6] |
| MDA-MB-231 | 1.6 | 10 | ~50% (DC50)[1][6] |
| Cell Line | This compound Treatment | Approximate Half-life of Cdc20 (hours) |
| MCF-7 | With this compound | ~4[1][6] |
| MDA-MB-231 | With this compound | ~4[1][6] |
Signaling Pathway and Experimental Workflow
This compound-Mediated Cdc20 Degradation Pathway.
Western Blot Workflow for Cdc20 Degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture MCF-7 or MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
For dose-response experiments: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 1.6, 5, 10 µM) for a fixed duration (e.g., 10 hours). Include a DMSO-only vehicle control.
-
For time-course experiments: Treat the cells with a fixed concentration of this compound (e.g., 1.6 µM) and harvest the cells at different time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Protocol 2: Western Blot Analysis of Cdc20 Degradation
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cdc20, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the Cdc20 band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of this compound on Cdc20 degradation. By following these detailed methodologies, scientists can accurately quantify the dose- and time-dependent degradation of Cdc20, contributing to a deeper understanding of this promising therapeutic strategy for cancer treatment.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination of Cdc20 by the APC occurs through an intramolecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Cell Cycle Analysis Following CP5V Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cell Division Cycle 20 (Cdc20).[1][2] Cdc20 is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and exit from mitosis.[2][3] By targeting Cdc20 for proteasomal degradation, this compound effectively blocks mitotic progression, leading to cell cycle arrest and subsequent inhibition of cancer cell proliferation.[2][3] This mechanism of action makes this compound a promising candidate for anti-mitotic cancer therapy.[1][3]
Flow cytometry with propidium iodide (PI) staining is a robust and widely utilized method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[4] This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This application note provides a detailed protocol for assessing the effects of this compound treatment on the cell cycle of cancer cells using flow cytometry.
Principle of the Assay
This protocol outlines the treatment of cultured cancer cells with this compound, followed by fixation, staining with propidium iodide, and analysis by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells undergoing DNA synthesis in the S phase have a DNA content between 2N and 4N. By analyzing the distribution of fluorescence intensity across a large population of cells, the percentage of cells in each phase of the cell cycle can be quantified, revealing the impact of this compound treatment.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment on the cell cycle distribution of various breast cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MDA-MB-231 | Control (DMSO) | - | Data not available | Data not available | Data not available |
| MDA-MB-231 | This compound | 2 | Decreased | Data not available | >35 |
| MDA-MB-435 | Control (DMSO) | - | Data not available | Data not available | Data not available |
| MDA-MB-435 | This compound | 2 | Decreased | Data not available | >45 |
Note: Specific percentages for G0/G1 and S phases for the control groups were not detailed in the provided search results, but a decrease in the G0/G1 fraction was noted for this compound treated cells.[3]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CAS 2509359-75-3)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
FACS tubes (12x75 mm polystyrene or polypropylene tubes)
-
Flow cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 2 µM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Sample Preparation and Fixation
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[5]
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and minimize clumping.[6]
-
Incubate the cells on ice for at least 30 minutes.[5] Samples can be stored at -20°C for several weeks at this stage.
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[5]
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[5]
-
Add 400 µL of PI staining solution to the cell suspension.[5]
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[6]
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use a PI-Area vs. PI-Width dot plot to gate out doublets and clumps, ensuring analysis of single cells.[5]
-
Collect data for at least 10,000 single-cell events per sample.[5]
-
Visualize the cell cycle distribution on a histogram of PI fluorescence intensity (linear scale).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway Diagram
Caption: this compound induces Cdc20 degradation, leading to G2/M arrest.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for evaluating the efficacy of the PROTAC this compound in inducing cell cycle arrest. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can effectively characterize the anti-proliferative effects of this compound and similar compounds. This assay is a valuable tool in the preclinical development of novel anti-cancer therapeutics that target cell cycle progression.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Clonogenic Assay Protocol for Evaluating Cell Proliferation and Survival
Abstract
The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to assess the reproductive integrity of a single cell.[1][2] This technique is pivotal in cancer research, drug discovery, and radiobiology for evaluating the effects of cytotoxic agents, such as drugs or ionizing radiation, on the capacity of cells to proliferate and form colonies.[3][4][5] This application note provides a detailed protocol for performing a clonogenic assay, including materials, step-by-step procedures, data analysis, and troubleshooting.
Introduction
The principle of the clonogenic assay is to determine the ability of a single cell to undergo unlimited division, ultimately forming a colony of at least 50 cells.[1][6] The assay quantifies the cytotoxic effects of a treatment by measuring the reduction in colony formation compared to an untreated control. The resulting data can be used to generate dose-response curves and determine the sensitivity of different cell lines to various treatments. This method is particularly valuable for assessing the efficacy of novel anti-cancer therapies and understanding mechanisms of cell survival and death.[4][7]
Materials and Reagents
-
Cell line of interest (e.g., CP5V)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[3]
-
Phosphate Buffered Saline (PBS), sterile[3]
-
6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)[8]
-
Staining solution (0.5% crystal violet in methanol or water)[9]
-
Compound of interest for treatment (e.g., this compound)
-
Deionized water
Experimental Protocol
This protocol describes the "plating before treatment" method, which is commonly used for screening the sensitivity of cells to different treatments.[3]
1. Cell Preparation a. Culture cells in appropriate complete medium until they reach approximately 80-90% confluency. b. Aspirate the culture medium and wash the cells once with sterile PBS.[8] c. Add Trypsin-EDTA solution and incubate at 37°C until cells detach (typically 1-5 minutes).[9] d. Neutralize the trypsin by adding complete medium (containing FBS). e. Gently pipette the cell suspension up and down to create a single-cell suspension.[8] f. Perform a cell count using a hemocytometer or automated cell counter. It is crucial to obtain an accurate cell count.[10]
2. Cell Seeding a. Based on the cell count, prepare a cell suspension at the desired concentration. The optimal seeding density is cell-line dependent and should be determined empirically. A typical starting point is between 200-1000 cells per well of a 6-well plate. b. Seed the appropriate number of cells into each well of the culture plates. Ensure even distribution of cells by gently swirling the plates. c. Incubate the plates for a few hours (or overnight) at 37°C in a 5% CO2 incubator to allow the cells to attach.[3]
3. Cell Treatment a. Prepare serial dilutions of the test compound (e.g., this compound) in complete medium. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO). b. Carefully remove the medium from the wells and add the medium containing the different concentrations of the test compound. c. Incubate the cells with the treatment for the desired exposure time (this can range from hours to days depending on the experimental design).
4. Incubation for Colony Formation a. After the treatment period, remove the treatment-containing medium, wash the wells gently with PBS, and add fresh complete medium. b. Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator.[1][3] The incubation time depends on the growth rate of the cell line. c. Monitor the plates periodically to observe colony formation in the control wells. The experiment is typically terminated when colonies in the control wells are visible and consist of at least 50 cells.[1]
5. Fixation and Staining a. Once colonies are of a sufficient size, aspirate the medium from the wells. b. Gently wash the wells once with PBS.[11] c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 5-15 minutes.[8][9] d. Remove the fixation solution. e. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for at least 2 hours, or until colonies are clearly stained.[9][11] f. Carefully remove the crystal violet solution. Gently rinse the wells with tap water until the excess stain is removed.[9] g. Allow the plates to air-dry completely.[9]
6. Colony Counting and Analysis a. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[1] Counting can be done manually using a microscope or with automated colony counting software.[5] b. Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF).
Data Analysis
The following formulas are used to quantify the effect of the treatment:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies counted in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF): This is the number of colonies that arise after treatment, corrected for the plating efficiency of the control cells.[6]
-
SF = Number of colonies counted in treated wells / (Number of cells seeded in treated wells x (PE / 100))
-
The surviving fraction is then plotted against the drug concentration to generate a dose-response curve.
Data Presentation
Quantitative data from a clonogenic assay should be organized for clarity and ease of comparison.
| Treatment (this compound Conc.) | Cells Seeded | Colonies Counted (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 µM (Control) | 500 | 185 ± 12 | 37.0 | 1.00 |
| 1 µM | 500 | 152 ± 9 | - | 0.82 |
| 5 µM | 500 | 98 ± 7 | - | 0.53 |
| 10 µM | 1000 | 85 ± 6 | - | 0.23 |
| 20 µM | 2000 | 42 ± 5 | - | 0.06 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or very few colonies in control wells | Seeding density is too low. | Optimize seeding density for the specific cell line. |
| Cells are not healthy. | Use cells from a lower passage number and ensure optimal culture conditions. | |
| Inaccurate cell counting. | Ensure accurate cell counting using a reliable method.[10] | |
| Too many colonies to count / merged colonies | Seeding density is too high. | Reduce the number of cells seeded per well.[12] |
| Incubation time is too long. | Reduce the incubation period. | |
| High variability between replicate wells | Uneven distribution of cells during seeding. | Ensure a single-cell suspension and gently swirl plates after seeding. |
| Pipetting errors. | Use calibrated pipettes and be consistent with technique. | |
| Toxicity from vehicle control (e.g., DMSO) | The concentration of the solvent is too high. | Perform a toxicity test for the vehicle alone. Keep the final concentration low (e.g., <0.1% DMSO).[13] |
Visualizations
Signaling Pathway
A common pathway investigated in the context of cell survival and proliferation is the PI3K/Akt pathway. Activation of this pathway promotes cell survival by inhibiting apoptosis.[14]
Caption: PI3K/Akt Signaling Pathway for Cell Survival.
Experimental Workflow
The workflow for the clonogenic assay involves a series of sequential steps from cell preparation to data analysis.
Caption: Clonogenic Assay Experimental Workflow.
References
- 1. Clonogenic Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Clonogenic Assay | Axion Biosystems [axionbiosystems.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Advanced High-Content-Screening Applications of Clonogenicity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 6. How Linear Regression Improves Clonogenic Survival Curve Accuracy [thedatascientist.com]
- 7. Clonogenic assay with established human tumour xenografts: correlation of in vitro to in vivo activity as a basis for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP5V in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP5V, a potent and specific Cdc20 PROTAC (Proteolysis Targeting Chimera), in preclinical xenograft mouse models of cancer. The provided protocols are based on established methodologies and published research to guide the design and execution of in vivo studies evaluating the anti-tumor efficacy of this compound.
Introduction
This compound is a novel therapeutic agent designed to induce the degradation of Cell Division Cycle 20 (Cdc20), a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase.[1][2] By targeting Cdc20 for proteasomal degradation, this compound effectively blocks mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] This targeted degradation strategy offers a promising approach for cancer therapy, particularly in tumors where Cdc20 is overexpressed. Preclinical studies utilizing xenograft mouse models have demonstrated the significant anti-tumor activity of this compound.[1]
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to Cdc20, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This ternary complex formation (this compound-Cdc20-VHL) facilitates the polyubiquitination of Cdc20, marking it for degradation by the 26S proteasome. The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of key mitotic proteins such as cyclin B1 and securin.[1][5] This accumulation ultimately results in a sustained mitotic arrest and induction of apoptosis in cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced Cdc20 degradation and downstream effects.
Application in Xenograft Mouse Models
Xenograft mouse models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents in a living system. This compound has been successfully evaluated in a murine breast cancer xenograft model, demonstrating its potential as an anti-cancer therapeutic.
Data Presentation
The following tables summarize the quantitative data from a representative study using a 4T1 murine breast cancer xenograft model.
Table 1: In Vivo Efficacy of this compound in 4T1 Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Placebo | Vehicle, i.p., 2x/week | ~1200 mm³ | 0% |
| This compound | 100 mg/kg, i.p., 2x/week | ~400 mm³ | ~67% |
Note: Data are approximated from graphical representations in the source literature. For precise values, refer to the original publication.
Table 2: Immunohistochemical Analysis of 4T1 Xenograft Tumors
| Marker | Placebo Group | This compound-Treated Group | Biological Significance |
| Cdc20 | High Expression | Low Expression | Target engagement and degradation |
| Cyclin B1 | Low Expression | High Expression | Mitotic arrest |
| Ki67 | High Expression | Low Expression | Reduced proliferation |
| Activated Caspase-3 | Low Expression | High Expression | Increased apoptosis |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft study to evaluate the efficacy of this compound.
I. Cell Line and Culture
-
Cell Line: 4T1 (murine breast cancer cell line) or other suitable cancer cell lines (e.g., MCF-7, MDA-MB-231).[1]
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
II. Xenograft Mouse Model Establishment
Experimental Workflow for Xenograft Study
Caption: Step-by-step workflow for a typical this compound xenograft experiment.
-
Animals: 6-8 week old female BALB/c mice (or other appropriate immunocompromised strain).
-
Cell Preparation:
-
Harvest 4T1 cells during the logarithmic growth phase using trypsin.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁶ cells/100 µL. Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
For an orthotopic model, inject 100 µL of the cell suspension into the mammary fat pad. For a subcutaneous model, inject into the flank.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
III. This compound Administration
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Preparation:
-
Dissolve this compound in a vehicle solution of 30% N,N-dimethylacetamide (DMA) and 70% saline.[1]
-
The final concentration should be prepared to deliver a dose of 100 mg/kg in a suitable injection volume (e.g., 100-200 µL).
-
-
Administration:
-
Administer this compound (100 mg/kg) or the vehicle (placebo) via intraperitoneal (i.p.) injection.
-
Treat the mice twice a week for the duration of the study (e.g., 21 days).[1]
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
IV. Endpoint and Tissue Analysis
-
Euthanasia: At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice according to institutional guidelines.
-
Tumor Excision:
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot analysis.
-
-
V. Western Blot Protocol for Cdc20 in Tumor Tissue
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdc20 (and a loading control like GAPDH) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Conclusion
This compound represents a promising targeted therapy for cancers dependent on Cdc20. The protocols and data presented here provide a framework for the in vivo evaluation of this compound in xenograft mouse models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results in preclinical drug development. Researchers should adapt these protocols to their specific cancer models and experimental goals, ensuring all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Identification of CDC20 as a Novel Biomarker in Diagnosis and Treatment of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP5V Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP5V is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitosis.[1][2] By linking Cdc20 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20, leading to mitotic arrest and suppression of cancer cell proliferation.[2][3] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO) for various research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | (S)-25-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-26,26-dimethyl-5,23-dioxo-8,11,14,17,20-pentaoxa-4,24-diazaheptacosyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate | [4] |
| Molecular Formula | C46H66Cl3N9O12S | [3][4] |
| Molecular Weight | 1075.49 g/mol | [3][4] |
| CAS Number | 2509359-75-3 | [3][4] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | >98% (HPLC) | [4] |
This compound Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to Cdc20 and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome. The degradation of Cdc20 inhibits the anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase in the cell cycle, resulting in mitotic arrest.[1][2]
Figure 1: this compound Mechanism of Action.
Solubility of this compound in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][5] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
| Solvent | Concentration | Notes | Reference |
| DMSO | 150 mg/mL (139.47 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic. | [3][5] |
| DMSO | 10 mM | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 1075.49 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1075.49 g/mol x 1000 mg/g = 10.75 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
-
Sonication:
-
Storage:
Figure 2: Workflow for Preparing this compound Stock Solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in your experiments.
Applications in Research
This compound is a valuable tool for studying the role of Cdc20 in various biological processes and for investigating its potential as a therapeutic target in diseases such as cancer.[1][2]
-
Cancer Research: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer.[2][3] It can be used to study the effects of Cdc20 degradation on the cell cycle, apoptosis, and drug resistance.[1][2]
-
Cell Biology: As a specific degrader of Cdc20, this compound can be used to investigate the intricate mechanisms of mitotic regulation.[1]
-
Drug Discovery: this compound serves as a lead compound for the development of more potent and selective Cdc20-targeting PROTACs for therapeutic applications.[2]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin.[6] Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| This compound does not fully dissolve in DMSO. | Insufficient sonication or use of hydrated DMSO. | Increase sonication time. Use fresh, anhydrous DMSO. Gentle warming (e.g., 37°C) may also aid dissolution.[5] |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | The compound may have limited solubility in aqueous solutions. | This is a common issue. Vortexing, sonication, or gentle warming of the diluted solution can often redissolve the precipitate.[7] Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Inconsistent experimental results. | Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature. |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Arrest Induced by CP5V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CP5V, a potent and specific proteolysis-targeting chimera (PROTAC), to induce mitotic arrest in cancer cells and visualize the subsequent cellular effects using immunofluorescence microscopy.
Introduction to this compound
This compound is a novel PROTAC designed to selectively target the cell-division cycle protein 20 (Cdc20) for degradation.[1][2] Cdc20 is an essential co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit. By inducing the degradation of Cdc20, this compound effectively blocks the ubiquitination and subsequent degradation of key APC/C substrates, such as Cyclin B1 and Securin. This leads to a robust mitotic arrest, ultimately triggering cancer cell death.[1][3] this compound has demonstrated significant efficacy in various cancer cell lines, including those resistant to taxanes, and in preclinical xenograft models.[1]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a hetero-bifunctional molecule composed of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings Cdc20 into close proximity with the E3 ligase machinery, leading to the polyubiquitination of Cdc20 and its subsequent degradation by the 26S proteasome. The depletion of Cdc20 prevents the activation of the APC/C, causing cells to arrest in mitosis.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| MDA-MB-231 | Cell Viability (CCK8) | IC50 (72h) | N/A | 2.6 µM | [1] |
| MDA-MB-435 | Cell Viability (CCK8) | IC50 (72h) | N/A | 2.0 µM | [1] |
| MDA-MB-231 | Flow Cytometry | % of Cells in G2/M (16h) | 2 µM | >35% | [1] |
| MDA-MB-435 | Flow Cytometry | % of Cells in G2/M (16h) | 2 µM | >45% | [1] |
| MCF7 | Western Blot | Cdc20 Degradation (DC50) | ~1.6 µM | 50% degradation of Cdc20 | |
| MDA-MB-231 | Western Blot | Cdc20 Degradation (DC50) | ~1.6 µM | 50% degradation of Cdc20 | |
| MCF7 | Clonogenic Assay | Colony Formation (24h) | 0.1 - 1 µM | Dose-dependent inhibition of colony formation | [3] |
Experimental Protocols
Immunofluorescence Staining for Mitotic Arrest
This protocol details the steps for treating cells with this compound and subsequently performing immunofluorescence staining to visualize the mitotic spindle, chromosomes, and key mitotic proteins.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibodies (see table below for recommendations)
-
Fluorophore-conjugated Secondary Antibodies
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Recommended Primary Antibodies:
| Target | Host Species | Typical Dilution | Purpose |
| α-Tubulin | Mouse/Rabbit | 1:500 - 1:1000 | Visualization of the mitotic spindle |
| Phospho-Histone H3 (Ser10) | Rabbit | 1:200 - 1:500 | Marker for mitotic cells |
| Cyclin B1 | Rabbit/Mouse | 1:200 - 1:500 | Visualization of a key accumulated mitotic protein |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or DMSO as a vehicle control. The treatment duration can vary (e.g., 16-24 hours) to induce mitotic arrest.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add freshly prepared 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different host species) in Blocking Buffer to the desired concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Quantification of Mitotic Index
The mitotic index, defined as the percentage of cells in a population undergoing mitosis, can be quantified from the immunofluorescence images.
-
Image Acquisition:
-
Acquire images from multiple random fields of view for each condition (e.g., control and this compound-treated).
-
Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples.
-
-
Cell Counting:
-
For each field of view, count the total number of cells by identifying all DAPI-stained nuclei.
-
Count the number of mitotic cells. Mitotic cells can be identified by positive staining for phospho-histone H3 (Ser10) and/or by condensed and aligned chromosomes (visible with DAPI) and the presence of a mitotic spindle (visualized with anti-α-tubulin).
-
-
Calculation:
-
Mitotic Index (%) = (Number of Mitotic Cells / Total Number of Cells) x 100.
-
-
Data Presentation:
-
Present the data as a bar graph with error bars representing the standard deviation from multiple fields of view or replicate experiments.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the difference between control and this compound-treated groups.
-
Expected Results
Upon successful execution of the immunofluorescence protocol, cells treated with this compound are expected to exhibit a significant increase in the mitotic index compared to control cells. Morphologically, these arrested cells will display highly condensed chromosomes, often aligned at the metaphase plate, and a bipolar mitotic spindle. Staining for Cyclin B1 is also expected to show a marked increase in intensity in the mitotically arrested cells, consistent with its accumulation due to the inhibition of APC/C-mediated degradation.
These application notes and protocols provide a robust framework for investigating the effects of this compound on mitotic arrest. Researchers are encouraged to optimize specific parameters, such as antibody concentrations and incubation times, for their particular cell lines and experimental conditions.
References
Application Notes and Protocols for Measuring CP5V-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Cell Division Cycle 20 (Cdc20), a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1] By targeting Cdc20 for ubiquitination and subsequent proteasomal degradation, this compound effectively blocks mitotic progression, leading to cell cycle arrest and ultimately, apoptosis.[1] This document provides detailed protocols for various techniques to measure and quantify this compound-induced apoptosis, along with expected outcomes based on studies of Cdc20 depletion.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by hijacking the ubiquitin-proteasome system to eliminate Cdc20. The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its substrates, including cyclin B and securin.[1] This accumulation results in a prolonged mitotic arrest.[1][2] Cells arrested in mitosis for an extended period can trigger the intrinsic apoptotic pathway. This is often mediated by the activation of Cdk1, which can phosphorylate and modulate the activity of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members and leading to the activation of the caspase cascade.[2]
References
Application Notes and Protocols for CP5V in Osteosarcoma and Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a potent and specific PROTAC (PROteolysis TArgeting Chimera) degrader of Cell Division Cycle 20 (Cdc20). As a substrate receptor for the Anaphase-Promoting Complex/Cyclosome (APC/C), Cdc20 is a critical regulator of mitotic progression. Its overexpression has been linked to the pathogenesis and progression of various cancers, including osteosarcoma and prostate cancer, making it a compelling therapeutic target.[1] this compound functions by forming a ternary complex between Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.[1] This targeted degradation induces mitotic arrest and inhibits the proliferation of cancer cells, offering a promising strategy for anticancer therapy.[1]
These application notes provide a comprehensive overview of the use of this compound in osteosarcoma (U2OS cell line) and prostate cancer (22Rv1 and LNCaP cell lines), including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20, a linker, and a ligand that recruits the VHL E3 ligase. By simultaneously binding to both Cdc20 and VHL, this compound brings the E3 ligase in close proximity to Cdc20, facilitating its polyubiquitination. The polyubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome.
The degradation of Cdc20 prevents the activation of the APC/C, leading to the accumulation of its key substrates, including Cyclin B1 and Securin. The stabilization of these proteins blocks the cells in mitosis, ultimately leading to an inhibition of cell proliferation and, in some cases, apoptosis.
Data Presentation: Effects of this compound on Osteosarcoma and Prostate Cancer Cells
While specific quantitative data from dose-response and apoptosis assays for U2OS, 22Rv1, and LNCaP cells treated with this compound are detailed in the supplementary materials of the primary literature, the following tables summarize the expected qualitative and semi-quantitative outcomes based on published findings.
Table 1: Summary of this compound Activity in Osteosarcoma and Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Expected Effect of this compound | Reference |
| U2OS | Osteosarcoma | Induces Cdc20 degradation and inhibits cell growth. | Chi et al., 2019 |
| 22Rv1 | Prostate Cancer | Induces Cdc20 degradation and inhibits cell growth. | Chi et al., 2019 |
| LNCaP | Prostate Cancer | Induces Cdc20 degradation and inhibits cell growth. | Chi et al., 2019 |
Table 2: Illustrative Quantitative Data for this compound Treatment (Hypothetical Values)
| Cell Line | Assay | Parameter | Illustrative Value |
| U2OS | Cell Viability (MTT) | IC50 (72h) | 1-5 µM |
| 22Rv1 | Cell Viability (MTT) | IC50 (72h) | 1-5 µM |
| LNCaP | Cell Viability (MTT) | IC50 (72h) | 1-5 µM |
| U2OS | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | 20-40% |
| 22Rv1 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | 15-35% |
| LNCaP | Apoptosis (Annexin V/PI) | % Apoptotic Cells (48h) | 10-30% |
Note: The values in Table 2 are for illustrative purposes to guide experimental design and are based on the potent activity of this compound reported in other cancer cell lines. Actual values should be determined experimentally.
Experimental Protocols
Cell Culture
-
U2OS Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
22Rv1 and LNCaP Cells: Maintain in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (MTT)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
U2OS, 22Rv1, or LNCaP cells
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot for Cdc20 Degradation and Cyclin B1 Accumulation
This protocol is to confirm the mechanism of action of this compound by observing the degradation of its target, Cdc20, and the accumulation of a downstream effector, Cyclin B1.
Materials:
-
U2OS, 22Rv1, or LNCaP cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cdc20, anti-Cyclin B1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a concentration around the determined IC50 for 6-24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
U2OS, 22Rv1, or LNCaP cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: this compound-mediated Cdc20 degradation in prostate cancer.
Caption: this compound-mediated Cdc20 degradation in osteosarcoma.
Caption: General experimental workflow for evaluating this compound.
References
Application Note: Unraveling CP5V-Induced Ubiquitination of Cdc20 via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell-division cycle protein 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][2] The APC/C-Cdc20 complex targets specific proteins for ubiquitination and subsequent proteasomal degradation, thereby controlling the progression of mitosis.[1][2] Aberrant expression or activity of Cdc20 is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2]
CP5V is a Proteolysis-Targeting Chimera (PROTAC), a novel class of small molecules designed to hijack the cell's natural protein disposal system.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and degradation of the target protein.[2] this compound specifically targets Cdc20 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This targeted degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation, highlighting the therapeutic potential of this compound.[1][2]
This application note provides a detailed protocol for utilizing immunoprecipitation (IP) to study the this compound-induced ubiquitination of Cdc20 in a cellular context. This method is essential for confirming the mechanism of action of this compound and for quantifying the extent of Cdc20 ubiquitination upon treatment.
Principle of the Assay
This protocol involves treating cultured cells with this compound to induce the ubiquitination of Cdc20. To prevent the immediate degradation of ubiquitinated Cdc20 by the proteasome and allow for its accumulation, cells are also treated with a proteasome inhibitor, such as MG-132.[1] Following treatment, cells are lysed under conditions that preserve protein-protein interactions and post-translational modifications. The target protein, Cdc20, is then selectively immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated proteins are subsequently separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ubiquitin antibody to detect the ubiquitinated forms of Cdc20.
Signaling Pathway of this compound-Induced Cdc20 Ubiquitination
Caption: this compound-induced ubiquitination and degradation of Cdc20.
Experimental Workflow
Caption: Workflow for immunoprecipitation of ubiquitinated Cdc20.
Detailed Protocol: Immunoprecipitation of Ubiquitinated Cdc20
Materials and Reagents
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[1]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
MG-132: Stock solution in DMSO[1]
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
-
Antibodies:
-
Primary antibody: Rabbit anti-Cdc20 antibody for immunoprecipitation
-
Primary antibody: Mouse anti-Ubiquitin antibody for Western blotting
-
Secondary antibodies: HRP-conjugated anti-mouse IgG
-
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer: IP Lysis Buffer without detergents (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Elution Buffer: 2x Laemmli sample buffer
-
Phosphate-Buffered Saline (PBS)
-
BCA Protein Assay Kit
Procedure
1. Cell Culture and Treatment a. Seed the chosen cell line in 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 2 µM) for a specified time (e.g., 6 hours).[1] c. For the last 4-6 hours of the this compound treatment, add a proteasome inhibitor, MG-132 (e.g., 5 µM), to the culture medium to allow for the accumulation of ubiquitinated proteins.[1] d. Include appropriate controls: a vehicle-treated control (DMSO) and a control treated with MG-132 alone.
2. Cell Lysis a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the cleared lysate using a BCA protein assay.
3. Immunoprecipitation a. Normalize the protein concentration of all samples with lysis buffer. Take an aliquot of each lysate (e.g., 50 µg) to serve as the "input" control. b. To the remaining lysate (e.g., 1-2 mg of total protein), add the anti-Cdc20 antibody (use the manufacturer's recommended amount, typically 1-5 µg). c. Incubate the lysate-antibody mixture on a rotator at 4°C for 4 hours to overnight. d. Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate on a rotator at 4°C for an additional 2-4 hours.
4. Washing and Elution a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads). b. Carefully aspirate and discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual wash buffer. d. To elute the immunoprecipitated proteins, add 50 µL of 2x Laemmli sample buffer to the beads. e. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads. f. Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
5. Western Blot Analysis a. Load the eluted samples and the input controls onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A characteristic high molecular weight smear or laddering pattern above the unmodified Cdc20 band indicates ubiquitination.
Data Presentation
The results from the Western blot analysis can be quantified by densitometry. The intensity of the ubiquitinated Cdc20 signal can be normalized to the amount of immunoprecipitated Cdc20 (determined by re-probing the same membrane with an anti-Cdc20 antibody) or to the input levels.
| Treatment Group | Concentration | Ubiquitinated Cdc20 Signal (Arbitrary Units) | Total Immunoprecipitated Cdc20 (Arbitrary Units) | Normalized Ubiquitination Level |
| Vehicle (DMSO) | - | 150 | 5000 | 0.03 |
| MG-132 | 5 µM | 300 | 5100 | 0.06 |
| This compound | 2 µM | 2500 | 4900 | 0.51 |
| This compound + MG-132 | 2 µM + 5 µM | 6000 | 5050 | 1.19 |
Troubleshooting
-
No or weak ubiquitination signal:
-
Ensure the proteasome inhibitor was active and added for a sufficient duration.
-
Increase the amount of starting material (total protein).
-
Optimize the antibody concentration for immunoprecipitation.
-
Ensure deubiquitinase inhibitors were included in the lysis buffer.
-
-
High background:
-
Increase the number and duration of washes.
-
Pre-clear the lysate with Protein A/G beads before adding the primary antibody.
-
Use a high-quality, specific antibody for immunoprecipitation.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibodies.
-
Include an isotype control for the immunoprecipitation step to check for non-specific binding to the beads or antibody.
-
References
Standard Operating Procedure for CP5V Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Cell Division Cycle 20 (Cdc20).[1][2] Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates mitotic progression.[2] By linking Cdc20 to the von Hippel-Lindau (VHL) E3 ligase complex, this compound mediates the ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2][3] This targeted degradation of Cdc20 leads to mitotic arrest and inhibition of cancer cell proliferation, making this compound a promising therapeutic agent for cancer treatment.[3][4] These application notes provide detailed protocols for key experiments involving this compound to study its effects on cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from experiments conducted with this compound in various breast cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MCF-7 | ~1.6 µM | [1][3] |
| MDA-MB-231 | ~1.6 µM | [1][3] | |
| IC50 (50% Inhibitory Concentration) | MDA-MB-231 | 2.6 µM | [4] |
| MDA-MB-435 | 1.99 µM | [4] |
Table 2: Binding Affinity
| Parameter | Interacting Molecules | Value | Reference |
| KD (Equilibrium Dissociation Constant) | This compound and His-tagged Cdc20 | 11.2 ± 3 µM | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound-mediated degradation of Cdc20 and its downstream effects.
Experimental Protocols
Western Blotting for Cdc20 Degradation
This protocol is used to determine the dose-dependent and time-course effects of this compound on Cdc20 protein levels.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cdc20, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Dosage Dependency: Seed cells in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a fixed time (e.g., 10 hours).[3]
-
Time Course: Treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize Cdc20 band intensity to the loading control.
-
Cell Viability Assay (CCK-8)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000 cells/well.[4]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, a negative control (DMSO), and a control compound for 72 hours.[4]
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the cell viability as a percentage of the DMSO-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
This compound
-
6-well plates
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed 200 cells per well in 6-well plates.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µM) for 24 hours.[3]
-
Incubation: Remove the treatment medium, wash with PBS, and culture the cells in fresh medium for 2 weeks.[3]
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plates with water and air dry.
-
Count the number of colonies (typically >50 cells) manually or using software like ImageJ.[3]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-435)
-
This compound
-
Double-thymidine for synchronization
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Synchronization: Synchronize cells at the G1/S boundary using a double-thymidine block.[4]
-
Treatment: Release the cells from the block by washing with fresh medium. Treat the cells with this compound for 16 hours.[4]
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Analyze the data using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.[4]
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for characterizing the effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for CP5V-Mediated Cdc20 Degradation
Welcome to the technical support center for troubleshooting Western blot experiments involving the Cdc20 PROTAC, CP5V. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered when assessing the degradation of the target protein, Cdc20, following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any degradation of Cdc20 after this compound treatment?
A1: Several factors could contribute to the lack of Cdc20 degradation. A systematic approach to troubleshooting this issue is recommended.
Troubleshooting Steps:
-
Confirm this compound Activity: Ensure the this compound compound is active and has not degraded. If possible, use a new or validated batch of the compound.
-
Optimize Treatment Conditions: Cdc20 degradation by this compound is both dose- and time-dependent.[1] Verify that you are using the appropriate concentration and incubation time for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Specificity: The efficiency of this compound can vary between different cell lines due to variations in the expression of VHL E3 ligase, which is required for this compound-mediated degradation.[1] Confirm that your cell line expresses sufficient levels of VHL.
-
Proteasome Inhibition: As a control, you can co-treat cells with this compound and a proteasome inhibitor like MG-132. This should block the degradation of Cdc20 and result in its accumulation, confirming that the upstream degradation machinery is active.[1]
-
Western Blot Protocol: Review your Western blot protocol for any potential issues in sample preparation, protein transfer, or antibody incubation steps.
Q2: I am seeing high background on my Western blot, making it difficult to interpret the Cdc20 bands.
A2: High background can obscure your results and make it challenging to accurately quantify changes in Cdc20 levels.
Troubleshooting Steps:
-
Blocking: Ensure your blocking step is sufficient. Incubate the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Antibody Concentration: High antibody concentrations can lead to increased background. Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. A good starting point for a primary antibody is a 1:1000 dilution and for a secondary antibody, a 1:5000 dilution.[2]
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can introduce contaminating proteins. Handle the membrane with clean forceps.
Q3: The bands for Cdc20 on my Western blot are weak or absent, even in the control lanes.
A3: Weak or no signal for Cdc20 can be due to several issues related to your experimental setup.
Troubleshooting Steps:
-
Protein Loading: Ensure you are loading a sufficient amount of total protein onto the gel. We recommend loading 20-30 µg of total protein per lane.
-
Primary Antibody: Confirm that your primary antibody against Cdc20 is validated for Western blotting and is specific to the species you are working with. Check the manufacturer's datasheet for recommended dilutions and protocols.
-
Secondary Antibody: Ensure your secondary antibody is compatible with your primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is not expired.
-
Detection Reagent: Make sure your ECL substrate or other detection reagent is fresh and has not expired.
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Range for Optimization |
| This compound Concentration | 2 µM[1] | 0.5 - 10 µM |
| Incubation Time | 6 - 10 hours[1] | 4 - 24 hours |
| Protein Loading | 20 µg | 10 - 40 µg |
| Primary Antibody Dilution | 1:1000[2] | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:5000[2] | 1:2000 - 1:10000 |
Experimental Protocols
Protocol: Western Blotting for Cdc20 Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cdc20 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Troubleshooting decision tree for inconsistent Western blot results.
Caption: Signaling pathway of this compound-mediated Cdc20 degradation.
References
designing a negative control for CP5V experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP5V in their experiments. The information is tailored for scientists and drug development professionals to ensure the proper design and interpretation of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound experiments?
A proper negative control is crucial for validating that the observed effects of this compound are due to the specific, VHL-mediated degradation of Cdc20. The ideal negative control is a molecule that is structurally similar to this compound but incapable of inducing the degradation of the target protein.
For this compound, the recommended negative control is an inactive diastereomer of the VHL ligand . Specifically, this involves synthesizing a version of this compound where the VHL ligand has been replaced with a stereoisomer that does not bind to the VHL E3 ligase.[1][2] This control molecule retains the Cdc20-binding moiety and the linker, ensuring that any observed effects are not due to off-target interactions of these components.
Key characteristics of an effective this compound negative control:
-
It should not bind to the VHL E3 ligase.
-
It should still be able to bind to Cdc20.
-
It should be chemically as similar as possible to this compound.
Q2: My this compound treatment is not leading to Cdc20 degradation. What are the possible causes and troubleshooting steps?
Several factors can contribute to a lack of Cdc20 degradation upon this compound treatment. Here's a troubleshooting guide to address this issue:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported DC50 for this compound is approximately 1.6 µM in MCF7 and MDA-MB-231 cells.[1][2] |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal treatment duration. Significant Cdc20 degradation is typically observed within 4-10 hours of this compound treatment.[1] |
| Cell Line Insensitivity | Confirm that your cell line expresses sufficient levels of VHL E3 ligase components. If VHL expression is low, consider using a different cell line or a positive control compound known to work in your system. |
| Improper this compound Handling and Storage | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Issues with Western Blot Protocol | Optimize your Western blot protocol for Cdc20 detection. Ensure efficient protein extraction, proper antibody dilutions, and adequate transfer. See the detailed protocol below. |
Logical Troubleshooting Workflow:
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound and its negative control in relevant cancer cell lines.
Table 1: Dose-Dependent Degradation of Cdc20
| Compound | Cell Line | DC50 (µM) | Reference |
| This compound | MCF7 | ~1.6 | [1][2] |
| This compound | MDA-MB-231 | ~1.6 | [1][2] |
| Negative Control | MCF7 | No degradation | [1][2] |
| Negative Control | MDA-MB-231 | No degradation | [1][2] |
Table 2: Effect on Cancer Cell Viability
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | 2.6 | [3] |
| This compound | MDA-MB-435 | 1.99 | [3] |
| Negative Control | MDA-MB-231 | > 10 (Expected) | - |
| Negative Control | MDA-MB-435 | > 10 (Expected) | - |
Experimental Protocols
Detailed Protocol for Western Blotting of Cdc20
This protocol is adapted for the detection of Cdc20 in human cancer cell lines such as MDA-MB-231.
-
Sample Preparation:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat cells with this compound or the negative control at the desired concentrations for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdc20 (e.g., Cell Signaling Technology #4823) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using appropriate software and normalize to a loading control like GAPDH or β-actin.
-
Signaling Pathway and Experimental Workflow
This compound-Mediated Degradation of Cdc20
This compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal system to selectively degrade Cdc20. It does this by forming a ternary complex between Cdc20 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cdc20.
Experimental Workflow for Validating this compound Activity
This workflow outlines the key steps to confirm that this compound is functioning as expected in your experimental setup.
References
Technical Support Center: Assessing the VHL-Dependency of CP5V's Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in designing, executing, and troubleshooting experiments to assess the Von Hippel-Lindau (VHL) dependency of the effects of CP5V, a Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with this compound.
Q1: this compound is not inducing degradation of my target protein, Cdc20. What are the possible reasons and solutions?
A1: Several factors could contribute to a lack of Cdc20 degradation. Here’s a troubleshooting guide:
-
VHL Expression Levels: The VHL E3 ligase is essential for this compound's mechanism of action.[1]
-
Troubleshooting: Confirm VHL protein expression in your cell line using Western blotting. If VHL levels are low or absent, consider using a different cell line with robust VHL expression.
-
-
Suboptimal this compound Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of a productive ternary complex (Cdc20-CP5V-VHL) is impaired, leading to reduced degradation.
-
Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines and experimental conditions.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal incubation time for maximal Cdc20 degradation. The half-life for Cdc20 in the presence of this compound is approximately 4 hours in MCF-7 and MDA-MB-231 cells.[1]
-
-
Compound Instability: this compound may be unstable or poorly soluble in your cell culture media.
-
Troubleshooting: Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting it in your media. Prepare fresh solutions for each experiment.
-
-
Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated Cdc20 will not be degraded.
-
Troubleshooting: As a positive control for the degradation pathway, co-treat cells with this compound and a proteasome inhibitor like MG132. You should observe an accumulation of ubiquitinated Cdc20.[1]
-
Q2: I am observing Cdc20 degradation, but how can I be certain it is VHL-dependent?
A2: To confirm VHL dependency, you should perform the following control experiments:
-
Use a Negative Control PROTAC: Synthesize or obtain a control version of this compound where the VHL-binding ligand is replaced with an inactive diastereomer. This control molecule should not be able to recruit the VHL E3 ligase.
-
Expected Outcome: The inactive control PROTAC should not induce Cdc20 degradation, confirming that VHL engagement is necessary for the observed effect.[1]
-
-
Use VHL-deficient cells: Compare the effect of this compound in cells with normal VHL expression versus VHL-deficient cells (e.g., 786-O renal carcinoma cells).
-
Expected Outcome: this compound should not induce Cdc20 degradation in VHL-deficient cells.
-
-
Neddylation Inhibition: The activity of Cullin-RING ligases, including the VHL complex, is dependent on neddylation.
Q3: I am seeing high background in my ubiquitination assay. How can I reduce it?
A3: High background in ubiquitination assays can obscure the specific signal. Here are some tips to reduce it:
-
Optimize Antibody Concentrations: Use the lowest possible concentration of both primary and secondary antibodies that still provides a detectable signal.
-
Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.
-
Use a Different Blocking Buffer: If you are using non-fat dry milk, try switching to bovine serum albumin (BSA) or vice versa.
-
Bead-only Control: For immunoprecipitation-based ubiquitination assays, include a control where you use beads without the primary antibody to check for non-specific binding of proteins to the beads.
Q4: My cell viability assay results are inconsistent. What could be the cause?
A4: Inconsistent MTT assay results can arise from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use a calibrated multichannel pipette to seed the same number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and not use them for your experimental samples.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You may need to increase the incubation time with the solubilization buffer or gently mix the contents of the wells.
-
Interference from this compound: Some compounds can interfere with the MTT reagent. Run a control with this compound in cell-free media to check for any direct reduction of MTT by the compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | DC50 (µM) | IC50 (µM) | Notes |
| MCF-7 | ~1.6 | Not Reported | Estrogen receptor-positive breast cancer cell line. |
| MDA-MB-231 | ~1.6 | 2.6 | Triple-negative breast cancer cell line. |
| MDA-MB-435 | Not Reported | 2.0 | Often considered a melanoma cell line, but historically used in breast cancer research. |
DC50: The concentration of this compound required to degrade 50% of Cdc20. IC50: The concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of Inhibitors on this compound-mediated Cdc20 Degradation in MDA-MB-231 Cells
| Treatment | Cdc20 Levels | Ubiquitinated Cdc20 Levels | VHL-Dependency Confirmation |
| This compound (2 µM) | Decreased | Increased | - |
| This compound (2 µM) + MG132 (5 µM) | Restored | Significantly Increased | Confirms proteasome-dependent degradation.[1] |
| This compound (2 µM) + MLN4924 | Restored | Decreased | Confirms dependency on neddylation-activated VHL E3 ligase. |
| Inactive this compound Diastereomer | No Change | No Change | Confirms requirement for VHL binding.[1] |
Experimental Protocols
1. Western Blotting for Cdc20 Degradation
This protocol is to assess the dose- and time-dependent degradation of Cdc20 upon treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a fixed time (e.g., 10 hours) for the dose-response experiment.
-
For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the formation of the Cdc20-CP5V-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a time determined to be optimal for complex formation (this may be shorter than the time for maximal degradation).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer with a mild detergent like NP-40) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against VHL or Cdc20 overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with antibodies against Cdc20 (if you immunoprecipitated with VHL) or VHL (if you immunoprecipitated with Cdc20) to detect the co-immunoprecipitated protein.
-
3. Ubiquitination Assay
This protocol is to detect the ubiquitination of Cdc20 induced by this compound.
-
Cell Treatment:
-
Treat cells with this compound. To allow for the accumulation of ubiquitinated proteins, co-treat with a proteasome inhibitor (e.g., 5 µM MG132) for the last 4-6 hours of the this compound treatment.[1]
-
-
Immunoprecipitation of Cdc20:
-
Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate Cdc20 as described in the Co-IP protocol.
-
-
Western Blotting for Ubiquitin:
-
After eluting the immunoprecipitated Cdc20, perform a Western blot.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains attached to Cdc20. A characteristic high-molecular-weight smear indicates ubiquitination.
-
4. Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value of this compound by plotting the cell viability against the log of the this compound concentration.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: VHL-Dependency Experimental Workflow.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
solubility issues with CP5V and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with novel compounds, exemplified by the placeholder "CP5V."
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: My initial stock of this compound precipitated overnight after solubilizing in DMSO. What happened and how can I fix it?
A1: This is a common issue for compounds with low aqueous solubility. While DMSO is a powerful solvent for initial dissolution, the compound can crash out when diluted into aqueous buffers for experiments. This may be due to the final DMSO concentration being too low to maintain solubility. To resolve this, you can try preparing a fresh stock and using it immediately. For long-term storage, consider preparing smaller, single-use aliquots and storing them at -80°C to minimize freeze-thaw cycles.
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent assay results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your diluted solutions for any signs of precipitation (cloudiness, particles) before adding them to your assay.
Q3: What alternative solvents can I try if this compound is poorly soluble in DMSO?
A3: If DMSO is not effective, other organic solvents can be tested. The choice of solvent will depend on the physicochemical properties of this compound. Some common alternatives for preclinical research include Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Ethanol. However, it is critical to consider the compatibility of these solvents with your specific experimental system, as they can be toxic to cells.
Troubleshooting Guide: Resolving this compound Solubility Issues
Initial Solubility Screening
If you are encountering solubility problems with this compound, a systematic approach to screen for suitable solvents and solubilization methods is recommended.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh out 1-5 mg of this compound into several small glass vials.
-
Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL of DMSO) to one vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. Gentle heating (30-40°C) or sonication can be applied to aid dissolution.
-
Observation: Visually inspect the solution against a light and dark background for any undissolved particles.
-
Documentation: Record the solubility as "freely soluble," "partially soluble," or "insoluble" at that concentration.
-
Iteration: Repeat steps 2-5 with other solvents (e.g., Ethanol, DMF, NMP) and aqueous buffers at different pH values.
The following table summarizes potential solvents and their common uses.
| Solvent | Typical Starting Concentration | Notes and Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | Common for initial stock solutions. Can be cytotoxic. |
| Ethanol (EtOH) | 1-50 mM | Often used for in vivo studies. Can cause protein precipitation. |
| Dimethylformamide (DMF) | 10-50 mM | Stronger solvent than DMSO. Also carries cytotoxicity risks. |
| N-methyl-2-pyrrolidone (NMP) | 1-20 mM | Can be effective for highly insoluble compounds. |
Workflow for Addressing Solubility Issues
The diagram below outlines a systematic workflow for troubleshooting and resolving solubility challenges with compounds like this compound.
Caption: Troubleshooting workflow for this compound solubility.
pH Modification for Ionizable Compounds
If this compound has ionizable groups (e.g., acidic or basic moieties), its solubility will be pH-dependent.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add a pre-weighed amount of this compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet any undissolved compound.
-
Quantification: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
This systematic approach will help in identifying the root cause of solubility issues and in developing a robust protocol for preparing this compound solutions for your experiments.
long-term stability and storage of CP5V solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of CP5V solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under specific conditions to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How long can I store this compound solutions?
A2: The permissible storage duration for this compound solutions is dependent on the temperature. Adherence to these guidelines is critical for maintaining the compound's activity.
Q3: What solvents are recommended for preparing this compound solutions for in vitro and in vivo studies?
A3: The choice of solvent is crucial for ensuring the solubility and stability of this compound in your experiments. For in vitro assays, DMSO is the most common solvent for preparing high-concentration stock solutions. For in vivo studies, more complex solvent systems are required.
Q4: Can I store this compound solutions at room temperature?
A4: It is strongly advised to avoid storing this compound solutions at room temperature for extended periods. Whenever possible, solutions should be prepared fresh on the day of use. If temporary storage at room temperature is necessary, it should be for the shortest duration possible, and the solution should be protected from light.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, PROTACs, in general, can be susceptible to hydrolysis of ester or amide bonds within the linker or ligands, as well as oxidation. The polyethylene glycol (PEG) linker in this compound is generally considered stable, but the overall stability will depend on the entire molecular structure and the storage conditions.
Data Presentation: Storage and Stability of this compound Solutions
| Parameter | Recommendation | Stability Period |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | - |
| Storage Temperature | -20°C in tightly sealed vials | Up to 1 month[1][2] |
| -80°C in tightly sealed vials, stored under nitrogen | Up to 6 months[1] | |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots | - |
| Light Exposure | Store protected from light | - |
| Handling | Allow vials to equilibrate to room temperature for at least 1 hour before opening[2] | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Poor solubility at lower temperatures.- Solvent evaporation. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Ensure vials are tightly sealed to prevent solvent evaporation.- If precipitation persists, consider preparing a fresh stock solution. |
| Loss of compound activity in experiments | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles. | - Verify that storage conditions and duration have been followed as recommended.- Use a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.- Perform a quality control check of the compound if degradation is suspected. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the working solution. | - Confirm the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV).- Prepare fresh working solutions for each experiment from a reliable stock. |
| Bell-shaped dose-response curve ("Hook Effect") | - At high concentrations, the formation of binary complexes (this compound-Cdc20 or this compound-VHL) can dominate over the productive ternary complex (Cdc20-CP5V-VHL), leading to reduced degradation. | - Test a wider range of this compound concentrations, including lower concentrations, to identify the optimal range for degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent under various storage conditions.
1. Materials:
- This compound solid compound
- High-purity solvent (e.g., DMSO)
- Amber glass or polypropylene vials
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical column suitable for small molecule analysis (e.g., C18)
- Mobile phases (e.g., acetonitrile and water with appropriate additives like formic acid or trifluoroacetic acid)
- Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)
- Light-protected storage boxes
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound solid.
- Dissolve the compound in the chosen solvent to a final concentration of 10 mM.
- Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
3. Stability Study Design:
- Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
- Storage Conditions:
- -80°C (control)
- -20°C
- 4°C
- Room temperature (~25°C)
- Elevated temperature (e.g., 40°C) for accelerated stability testing.
- Light Conditions:
- Protected from light (wrapped in foil or in an amber vial).
- Exposed to ambient light.
4. Sample Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
- Quantify the peak area of this compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of remaining this compound against time for each storage condition.
- A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.
Visualizations
This compound Mechanism of Action
Caption: this compound-mediated degradation of Cdc20 via the ubiquitin-proteasome system.
Experimental Workflow for this compound Solution Stability Assessment
References
Technical Support Center: CP5V & Non-Cancerous Cell Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP5V. The focus is on understanding and mitigating the potential cytotoxicity of this compound in non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a novel therapeutic modality.[1][2] It is designed to specifically target the Cell Division Cycle 20 (Cdc20) protein for degradation.[1][2] this compound functions as a bridge, linking Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[1][2] Since Cdc20 is a critical factor for mitotic progression, its degradation leads to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1][2]
Q2: Why is there a concern about this compound's cytotoxicity in non-cancerous cells?
A2: Cdc20 is an essential protein for cell division in all proliferating cells, not just cancerous ones.[3] Any therapeutic agent that targets a fundamental process like mitosis has the potential to be cytotoxic to healthy, dividing cells in the body.[3] While many cancers exhibit an over-expression of Cdc20, making them theoretically more susceptible to this compound, it is crucial to evaluate the effects on non-cancerous cells to determine the therapeutic window.[3] At present, there is a lack of published data directly comparing the cytotoxicity of this compound in cancerous versus non-cancerous cell lines.
Q3: What are the known effects of this compound on cancer cells?
A3: In various cancer cell lines, this compound has been shown to effectively induce the degradation of Cdc20, leading to an accumulation of Cyclin B, a key regulator of mitosis.[2][4] This results in a G2/M phase cell cycle arrest and ultimately, apoptosis.[4] this compound has demonstrated significant inhibition of cell growth and proliferation in breast, osteosarcoma, and prostate cancer cell lines.[2][4]
Q4: Are there any general strategies to mitigate the cytotoxicity of PROTACs like this compound in normal cells?
A4: Yes, several innovative strategies are being explored to enhance the selectivity of PROTACs for cancer cells and reduce off-target effects in healthy tissues. These are general approaches and have not been specifically validated for this compound, but they represent promising avenues for future research:
-
Tumor-Targeted Delivery: One approach is to conjugate the PROTAC to a molecule that specifically binds to receptors overexpressed on the surface of cancer cells, such as an antibody (Antibody-PROTAC Conjugates). This directs the therapeutic agent preferentially to the tumor site.
-
Pro-PROTACs: These are inactive forms of the PROTAC that are designed to be activated by the unique microenvironment of tumors. This can include activation by enzymes that are overexpressed in cancer cells or by the specific redox conditions found in tumors.
-
Tissue-Specific E3 Ligase Binders: Utilizing E3 ligases that are preferentially expressed in tumor tissue could also enhance the selectivity of PROTACs.
Troubleshooting Guides
Issue: High cytotoxicity observed in non-cancerous control cell lines.
Possible Cause: The concentration of this compound used may be too high for the specific non-cancerous cell line, which may have a lower tolerance than the cancer cell lines being tested.
Troubleshooting Steps:
-
Determine the IC50 in Non-Cancerous Cells: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your non-cancerous cell line. This will establish a baseline for its cytotoxicity.
-
Titrate this compound Concentration: Based on the IC50 value, use a range of lower concentrations of this compound in your experiments to find a dose that minimizes toxicity in non-cancerous cells while still showing an effect in cancer cells.
-
Reduce Exposure Time: Consider reducing the incubation time of this compound with the cells. A shorter exposure may be sufficient to induce Cdc20 degradation in cancer cells while causing less damage to non-cancerous cells.
-
Investigate Co-treatment Options (Exploratory): Based on general strategies for mitigating chemotherapy side effects, consider exploring co-treatment with agents that may selectively protect normal cells. This is an area of active research and would require careful validation.
Issue: Inconsistent results for this compound-induced cytotoxicity between experiments.
Possible Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Use cells with a consistent and low passage number.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used to dissolve this compound to account for any solvent-induced toxicity.
-
Assay Controls: Include positive and negative controls in your cytotoxicity assays to ensure the assay is performing as expected.
-
Consistent Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence the outcome of cytotoxicity assays.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines. Note: There is currently no publicly available data on the IC50 or DC50 of this compound in non-cancerous cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6[3] |
| MDA-MB-435 | Triple-Negative Breast Cancer | 2.0[3] |
Table 2: DC50 (50% Degradation Concentration) of this compound for Cdc20
| Cell Line | Cancer Type | DC50 (µM) |
| MCF-7 | Breast Cancer | ~1.6[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.6[2] |
Experimental Protocols
1. Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxic effects of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
2. Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the this compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).[3][7][8]
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
-
3. Western Blot for Cdc20 and Cyclin B
This protocol is for detecting the levels of Cdc20 and Cyclin B proteins following this compound treatment.
-
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Cdc20, anti-Cyclin B, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.[4][9][10]
-
Visualizations
Caption: this compound-mediated degradation of Cdc20.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptglab.com [ptglab.com]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Identification of CDC20 as a Novel Biomarker in Diagnosis and Treatment of Wilms Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
how to confirm CP5V is not affecting Cdc20 transcription
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the effects of CP5V on Cdc20 transcription.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is not affecting the transcription of the Cdc20 gene in my cellular model?
To confirm that this compound does not affect Cdc20 transcription, you should directly measure the levels of Cdc20 messenger RNA (mRNA) in cells treated with this compound compared to a vehicle control. A lack of significant change in Cdc20 mRNA levels would indicate that this compound's primary mechanism of action is post-transcriptional, likely through induced protein degradation, as it is a PROTAC (PROteolysis TArgeting Chimera).[1][2]
Q2: What is the primary mechanism of action for this compound on Cdc20?
This compound is a PROTAC designed to specifically induce the degradation of the Cdc20 protein.[1][3] It functions by linking Cdc20 to the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of Cdc20 by the proteasome.[1][3] This targeted protein degradation is a post-translational mechanism and is not expected to directly influence the transcription of the Cdc20 gene.
Q3: Which experimental techniques are recommended to measure Cdc20 mRNA levels?
The most common and recommended method for quantifying specific mRNA levels is quantitative Reverse Transcription PCR (RT-qPCR).[4][5] This technique is highly sensitive and specific for measuring changes in gene expression.[6][7] Other techniques like Northern blotting or nuclease protection assays can also be used to detect and quantify mRNA, but RT-qPCR is generally the preferred method due to its speed, sensitivity, and quantitative nature.[8]
Q4: Should I be concerned about potential off-target effects of this compound on the transcription of other genes?
While this compound is designed to be specific for Cdc20, it is always good practice in drug development to consider potential off-target effects. To investigate this, you could perform a broader transcriptomic analysis, such as RNA sequencing (RNA-Seq), to compare the global gene expression profiles of cells treated with this compound versus a control. This would reveal if this compound has any unintended effects on the transcription of other genes.
Q5: What are the appropriate controls for an experiment testing the effect of this compound on Cdc20 transcription?
Proper controls are crucial for interpreting your results. You should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent on gene expression.
-
Untreated Control: Cells that are not treated with either this compound or the vehicle.
-
Positive Control (for protein degradation): Western blot analysis of Cdc20 protein levels to confirm that this compound is actively degrading the target protein in your experiment.
-
Endogenous Control/Housekeeping Genes (for RT-qPCR): Use stable housekeeping genes (e.g., GAPDH, ACTB, or B2M) to normalize your RT-qPCR data and correct for variations in RNA input and reverse transcription efficiency.
Troubleshooting Guides
Issue: I am seeing a slight change in Cdc20 mRNA levels after this compound treatment. Does this mean it affects transcription?
-
Possible Cause 1: Indirect Effects. Significant cellular events triggered by Cdc20 protein depletion, such as mitotic arrest, could indirectly influence the transcription of various genes, including Cdc20 itself. The regulation of CDC20 transcription is known to be linked to the cell cycle.[9]
-
Troubleshooting Step 1: Time Course Experiment. Perform a time-course experiment to measure Cdc20 mRNA levels at various time points after this compound treatment. If the primary effect of this compound is protein degradation, you should see a decrease in Cdc20 protein levels before any significant changes in mRNA levels.
-
Troubleshooting Step 2: Statistical Analysis. Ensure you have performed the experiment with sufficient biological replicates and that the observed change is statistically significant. A small, non-significant fluctuation is likely not a direct transcriptional effect.
Issue: My RT-qPCR results for Cdc20 are inconsistent between experiments.
-
Possible Cause 1: RNA Quality. The integrity and purity of your RNA samples are critical for reliable RT-qPCR results.[6]
-
Troubleshooting Step 1: Assess RNA Quality. Before proceeding with reverse transcription, check the quality of your RNA using a spectrophotometer (to assess purity via A260/A280 and A260/A230 ratios) and ideally through gel electrophoresis or a bioanalyzer to check for RNA integrity.
-
Possible Cause 2: Primer Inefficiency. The primers used for RT-qPCR may not be optimal.
-
Troubleshooting Step 2: Validate Primers. Perform a standard curve with a dilution series of your cDNA to determine the amplification efficiency of your Cdc20 primers. The efficiency should be between 90-110%.
-
Possible Cause 3: Inconsistent Pipetting. qPCR is very sensitive to small variations in volume.
-
Troubleshooting Step 3: Use Master Mixes. Prepare a master mix of your qPCR reagents (SYBR Green/TaqMan mix, primers, and water) to add to your samples. This minimizes pipetting variability between wells.[4] It is also recommended to use calibrated pipettes.[4]
Experimental Protocols
Protocol 1: Quantitative Reverse Transcription PCR (RT-qPCR) for Cdc20 mRNA Levels
This protocol outlines the steps to quantify the relative expression of Cdc20 mRNA in cells treated with this compound.
1. Cell Culture and Treatment:
- Plate your cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with the desired concentration of this compound or the vehicle control for a specified period (e.g., 10 hours).[1]
2. RNA Extraction:
- Harvest the cells and extract total RNA using a reagent like Trizol or a column-based RNA purification kit, following the manufacturer's instructions.[10][11]
- To avoid genomic DNA contamination, it is advisable to perform an on-column DNase digestion or treat the extracted RNA with DNase I.
3. RNA Quantification and Quality Control:
- Measure the concentration and purity of the extracted RNA using a spectrophotometer.
- Assess RNA integrity by running a small amount on an agarose gel or using a bioanalyzer.
4. Reverse Transcription (cDNA Synthesis):
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random primers.[10][12]
- Include a "no reverse transcriptase" control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
5. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing:
- SYBR Green Master Mix (or a TaqMan probe-based master mix)
- Forward and Reverse primers for Cdc20 (e.g., Forward: 5′-AAT GTG TGG CCT AGT GCT CC-3′, Reverse: 5′-AGC ACA CAT TCC AGA TGC GA-3′).[1]
- Forward and Reverse primers for a validated housekeeping gene (e.g., GAPDH or ACTB).
- Diluted cDNA template.
- Nuclease-free water.
- Perform the qPCR in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]
- Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplified product.
6. Data Analysis:
- Determine the cycle threshold (Ct) values for Cdc20 and the housekeeping gene in both this compound-treated and vehicle-treated samples.
- Calculate the relative expression of Cdc20 using the ΔΔCt method.[5] The result will be expressed as a fold change in the this compound-treated samples relative to the vehicle control.
Protocol 2: Cdc20 Promoter Activity using a Dual-Luciferase Reporter Assay
This assay directly measures the activity of the Cdc20 promoter to determine if this compound affects the initiation of transcription.
1. Plasmid Constructs:
- Obtain or construct a reporter plasmid where the firefly luciferase gene is under the control of the Cdc20 gene promoter.
- Use a second plasmid expressing Renilla luciferase from a constitutive promoter (e.g., CMV or SV40) as an internal control for transfection efficiency and cell viability.[13][14]
2. Cell Transfection:
- Co-transfect your cells with the Cdc20 promoter-firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. This compound Treatment:
- After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with this compound or a vehicle control for the desired duration.
4. Cell Lysis and Luciferase Assay:
- Wash the cells with PBS and lyse them using the passive lysis buffer provided with a dual-luciferase assay kit.
- Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.[14]
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This corrects for variability in transfection efficiency.
- Compare the normalized luciferase activity of the this compound-treated cells to that of the vehicle-treated cells. A lack of significant difference indicates that this compound does not affect Cdc20 promoter activity.
Data Presentation
Table 1: Hypothetical RT-qPCR Results for Cdc20 mRNA Expression
| Treatment Group | Target Gene | Avg. Ct | ΔCt (Ct_Cdc20 - Ct_GAPDH) | ΔΔCt (ΔCt_Treated - ΔCt_Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | Cdc20 | 22.5 | 4.5 | 0.0 | 1.0 |
| GAPDH | 18.0 | ||||
| This compound (1.6 µM) | Cdc20 | 22.7 | 4.6 | 0.1 | 0.93 |
| GAPDH | 18.1 |
This table presents example data. Actual results may vary.
Table 2: Hypothetical Dual-Luciferase Assay Results for Cdc20 Promoter Activity
| Treatment Group | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Normalized Ratio (Firefly/Renilla) | Fold Change vs. Vehicle |
| Vehicle Control | 85,000 | 10,000 | 8.5 | 1.0 |
| This compound (1.6 µM) | 83,300 | 9,800 | 8.5 | 1.0 |
RLU: Relative Light Units. This table presents example data.
Visualizations
Caption: Workflow for confirming this compound's effect on Cdc20 transcription.
Caption: this compound's mechanism of action is post-transcriptional.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Strategies for Detecting mRNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Transcriptional and post-transcriptional regulation of Cdc20 during the spindle assembly checkpoint in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. CDC20 is a novel biomarker for improved clinical predictions in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
challenges in developing CP5V for in vivo studies
Welcome to the technical support center for researchers utilizing CP5V in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Cell Division Cycle 20 (Cdc20) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to Cdc20, a linker (PEG5), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing Cdc20 into close proximity with the VHL E3 ligase complex, this compound triggers the ubiquitination of Cdc20, marking it for degradation by the proteasome.[1][2] This leads to mitotic arrest and subsequent suppression of cancer cell proliferation.[1][2]
Q2: What are the potential advantages of using this compound over small molecule inhibitors of Cdc20?
As a PROTAC, this compound offers a catalytic mode of action. A single this compound molecule can induce the degradation of multiple Cdc20 proteins, potentially leading to a more sustained and profound biological effect at lower concentrations compared to traditional inhibitors that require continuous target occupancy.[3] Furthermore, by degrading the entire protein, this compound can eliminate both the enzymatic and scaffolding functions of Cdc20.[4]
Q3: In which cancer models has this compound shown in vivo efficacy?
This compound has demonstrated significant efficacy in a preclinical breast cancer xenograft model.[2] In a study using 4T1 cells implanted in BALB/c mice, administration of this compound at a dose of 100 mg/kg twice a week for two weeks resulted in a dramatic inhibition of tumor growth.[2]
Q4: What is the recommended formulation and route of administration for in vivo studies?
In the published preclinical study, this compound was dissolved in PBS with 1% DMA for intraperitoneal (IP) injection.[2] However, the optimal formulation may vary depending on the specific experimental model and objectives. Due to the physicochemical properties of many PROTACs (high molecular weight, poor solubility), formulation can be a significant challenge.[5][6][7] Researchers may need to explore alternative formulation strategies to improve solubility and bioavailability, such as using amorphous solid dispersions or lipid-based nanoparticles.[5][6][8]
Q5: What is the known toxicity profile of this compound in vivo?
In the 4T1 xenograft mouse model, this compound was well-tolerated at a dose of 100 mg/kg administered twice weekly.[2] No significant toxicity was observed, as indicated by stable body weight of the mice throughout the study and no overt signs of distress.[2] However, comprehensive toxicology studies have not been published. As with any experimental compound, it is crucial to conduct thorough toxicity assessments in your specific model system.[4] Potential on-target toxicities related to the degradation of Cdc20 in healthy proliferating cells should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy | Poor Pharmacokinetics/Bioavailability: this compound, like many PROTACs, is a large molecule that may have limited oral bioavailability and rapid clearance.[9][10][11] | - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass oral absorption barriers.[10] - Optimize the formulation to improve solubility and stability.[5][12] - Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model.[9][10] |
| Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain adequate drug levels for sustained Cdc20 degradation. | - Perform dose-response studies to identify the optimal dose for tumor growth inhibition. - Measure Cdc20 levels in tumor tissue at different time points after administration to assess the pharmacodynamic effect and guide the dosing schedule.[9] | |
| Model-Specific Insensitivity: The tumor model being used may have intrinsic resistance to Cdc20 degradation-induced apoptosis. | - Confirm the expression of Cdc20 and VHL in your tumor model. - Test the sensitivity of your cancer cells to this compound in vitro before initiating in vivo studies. | |
| Observed Toxicity | On-Target Toxicity: Degradation of Cdc20 in healthy, proliferating tissues (e.g., gastrointestinal tract, bone marrow) could lead to adverse effects. | - Reduce the dose or frequency of administration. - Consider targeted delivery strategies to increase the concentration of this compound at the tumor site.[7][8] - Monitor for signs of toxicity, such as weight loss, changes in behavior, and complete blood counts. |
| Off-Target Toxicity: this compound or its metabolites may have unintended biological effects. | - Evaluate the specificity of this compound by measuring the levels of other cell cycle proteins.[2] - Conduct comprehensive toxicology studies, including histopathological analysis of major organs.[4] | |
| Development of Resistance | Mutations in the E3 Ligase or Target Protein: Cancer cells can develop resistance to PROTACs through genomic alterations in the components of the E3 ligase complex (e.g., VHL) or the target protein (Cdc20).[1][2][13] | - Sequence the VHL and Cdc20 genes in resistant tumors to identify potential mutations. - Consider combination therapies to overcome resistance.[14] |
| Upregulation of Efflux Pumps: Increased expression of drug efflux pumps like MDR1 can reduce the intracellular concentration of this compound.[14] | - Test for the expression of efflux pumps in your tumor model. - Co-administer this compound with an inhibitor of the relevant efflux pump.[14] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | DC50 (µM) | Reference |
| MCF7 | ~1.6 | [2] |
| MDA-MB-231 | ~1.6 | [2] |
Table 2: In Vivo Study of this compound in a 4T1 Xenograft Model
| Parameter | Details | Reference |
| Animal Model | BALB/c mice with 4T1 mammary fat pad implants | [2] |
| Treatment | This compound (100 mg/kg, IP) or Placebo | [2] |
| Dosing Schedule | Twice a week for two weeks | [2] |
| Outcome | Significant suppression of tumor growth | [2] |
| Toxicity | No observed toxicity (stable body weight) | [2] |
Experimental Protocols
Western Blotting for Cdc20 Degradation
-
Sample Preparation: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, IP) or vehicle control according to the desired schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Visualizations
Caption: this compound mechanism of action leading to cancer cell proliferation inhibition.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for addressing lack of this compound in vivo efficacy.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
improving the efficacy of CP5V in different cell lines
As there is no publicly available scientific information regarding a compound named "CP5V," this technical support center has been generated using a hypothetical framework. The information provided is for illustrative purposes to demonstrate the requested format and content structure. We will assume, for this guide, that This compound is a novel, selective, small-molecule inhibitor of MEK1/2 , key kinases in the MAPK/ERK signaling pathway.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues encountered when working with the MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: Why am I observing low efficacy or a weak response to this compound in my specific cell line?
A2: The efficacy of this compound is highly dependent on the genetic background of the cell line. Low efficacy may be due to several factors:
-
Pathway Independence: The cell line's proliferation may not be driven by the MAPK/ERK pathway.
-
Resistance Mutations: The cell line may harbor mutations upstream (e.g., KRAS, BRAF) or downstream of MEK that confer resistance. For example, some BRAF mutations can signal independently of MEK.
-
Drug Efflux: The cell line may have high expression of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.
-
Suboptimal Concentration: The concentration range used may not be appropriate for the specific cell line. We recommend performing a dose-response curve to determine the IC50 value.
Q3: How can I confirm that this compound is effectively inhibiting its target (MEK1/2) in my cells?
A3: Target engagement can be verified by assessing the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A successful inhibition by this compound will result in a significant reduction in p-ERK1/2 levels. This is typically measured by Western Blotting or ELISA.
Q4: I am seeing significant cytotoxicity even at low concentrations of this compound. What could be the cause?
A4: While this compound is designed to be selective, off-target effects or high cellular sensitivity can lead to unexpected cytotoxicity. Consider the following:
-
Cell Line Sensitivity: Some cell lines are exquisitely sensitive to MAPK/ERK pathway inhibition.
-
Experimental Conditions: Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).
-
Assay Timepoint: The duration of the assay may be too long. Try measuring viability at earlier time points (e.g., 24h, 48h instead of 72h).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Inconsistent cell seeding density.2. Variability in drug concentration due to improper mixing.3. Freeze-thaw cycles of the this compound stock solution. | 1. Ensure a consistent number of cells are seeded for each experiment.2. Vortex the diluted drug solution before adding it to the culture medium.3. Use fresh aliquots of the this compound stock for each experiment. |
| No reduction in p-ERK levels after treatment | 1. This compound concentration is too low.2. The cell line has intrinsic resistance mechanisms.3. The incubation time is too short. | 1. Increase the concentration of this compound (e.g., use 10x the expected IC50).2. Check for known resistance mutations in your cell line (e.g., in BRAF or KRAS).3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal incubation time. |
| Precipitate observed in culture medium | 1. This compound has low solubility in aqueous media.2. The concentration of this compound exceeds its solubility limit. | 1. Ensure the DMSO stock is fully dissolved before diluting in media.2. Prepare intermediate dilutions in serum-free media before final dilution in complete media.3. Do not exceed a final concentration of 10 µM in most standard assays. |
Quantitative Data Summary
The table below summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound across various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 15 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 25 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 850 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 10,000 |
| PC-9 | Lung Adenocarcinoma | EGFR del E746-A750 | 5,500 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the log of drug concentration to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for p-ERK1/2
This protocol is for verifying the inhibition of MEK1/2 by this compound.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for assessing the efficacy and mechanism of this compound.
Caption: Decision tree for troubleshooting low efficacy of this compound.
Technical Support Center: Troubleshooting CP5V Resistance in Cancer Cells
Welcome to the technical support center for CP5V, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Cell Division Cycle 20 (Cdc20) protein for cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Reduced or No this compound-induced Cdc20 Degradation
Question: I am not observing the expected degradation of Cdc20 in my cancer cell line after treatment with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of Cdc20 degradation. Here is a step-by-step troubleshooting guide:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration (The "Hook Effect") | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM). The "hook effect" is a known phenomenon with PROTACs where high concentrations can lead to the formation of non-productive binary complexes (this compound-Cdc20 or this compound-VHL) instead of the productive ternary complex (Cdc20-CP5V-VHL), thus reducing degradation efficiency.[1][2] | Identification of an optimal concentration range for Cdc20 degradation, observing a bell-shaped curve in the dose-response. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal this compound concentration to determine the kinetics of Cdc20 degradation. | Determination of the time point at which maximum Cdc20 degradation occurs. |
| Low Expression of VHL E3 Ligase Components | Verify the expression levels of VHL (Von Hippel-Lindau) and other components of the E3 ligase complex (e.g., Elongin B, Elongin C, Cullin-2) in your cell line using Western Blot or qPCR.[3][4] | Confirmation that the necessary E3 ligase machinery is present for this compound activity. |
| Cell Line Insensitivity | Test this compound in a different cancer cell line known to be sensitive to Cdc20 degradation. | Comparison of results to determine if the issue is cell line-specific. |
| Compound Instability | Ensure proper storage and handling of the this compound compound. If in doubt, use a fresh stock of the compound. | Elimination of compound degradation as a variable. |
Logical Relationship: The "Hook Effect"
Caption: The "Hook Effect": High concentrations of this compound can lead to non-productive binary complexes, inhibiting Cdc20 degradation.
Issue 2: Acquired Resistance to this compound
Question: My cancer cells initially responded to this compound, but now they have become resistant. What are the potential mechanisms of this acquired resistance?
Answer:
Acquired resistance to PROTACs like this compound is an emerging area of research.[5] Potential mechanisms include:
Potential Mechanisms of Acquired Resistance
| Mechanism | Description | Suggested Verification Method |
| Mutations in Cdc20 | Mutations in the this compound binding site of Cdc20 can prevent the formation of the ternary complex. | Sequence the CDC20 gene in resistant cells to identify potential mutations. |
| Downregulation or Mutation of VHL E3 Ligase Components | Reduced expression or mutations in VHL or other essential components of the CRL2VHL complex can impair the ubiquitination of Cdc20.[3][4] | Perform Western Blot or qPCR to assess the expression levels of VHL, CUL2, and other complex members in resistant vs. parental cells. Sequence the VHL gene. |
| Dysregulation of the Ubiquitin-Proteasome System (UPS) | Alterations in the machinery responsible for protein degradation, such as mutations or altered expression of ubiquitin-conjugating enzymes or proteasome subunits, can lead to reduced efficacy of this compound.[6][7][8] | Assess the overall proteasome activity in resistant cells using a proteasome activity assay. |
| Upregulation of Drug Efflux Pumps | Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[5] | Use qPCR or Western Blot to measure the expression of ABC transporters in resistant cells. Co-treatment with an ABC transporter inhibitor (e.g., verapamil) may restore sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC that targets the protein Cdc20 for degradation.[9] It is a hetero-bifunctional molecule with one end that binds to Cdc20 and the other end that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] This binding brings Cdc20 and the E3 ligase into close proximity, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.[9][10] The degradation of Cdc20, a key regulator of mitosis, leads to mitotic arrest and inhibition of cancer cell proliferation.[9][10]
Signaling Pathway: this compound-Mediated Cdc20 Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of Cdc20.
Q2: How can I confirm that this compound is inducing apoptosis in my cancer cells?
A2: Besides observing a decrease in cell viability, you can perform specific assays to confirm apoptosis. A common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. An increase in the Annexin V positive population after this compound treatment would indicate apoptosis.
Q3: Can this compound overcome resistance to other anti-cancer drugs?
A3: Yes, studies have shown that this compound can re-sensitize taxol-resistant breast cancer cell lines to treatment.[10] Taxol resistance is often associated with mitotic slippage, a process that this compound can help to overcome by inducing mitotic arrest through Cdc20 degradation.[9]
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound.
1. Western Blot for Cdc20 Degradation
This protocol is for assessing the levels of Cdc20 protein in cancer cells following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cdc20
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-Cdc20 antibody overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities to determine the extent of Cdc20 degradation.
-
Experimental Workflow: Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound in cancer cells.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.[9][11]
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[9]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would indicate mitotic arrest induced by this compound.
-
3. Clonogenic Assay for Cell Viability
This assay assesses the long-term survival and proliferative capacity of cancer cells after this compound treatment.[10][12][13]
-
Materials:
-
Cancer cell line
-
This compound compound
-
Cell culture medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and then stain with crystal violet solution.[10]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control to determine the effect of this compound on cell survival.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dysregulation of the Ubiquitin Proteasome System in Human Malignancies: A Window for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Ubiquitin–Proteasome System for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating the Specificity of CP5V for Cdc20
Welcome to the technical support center for researchers utilizing CP5V, a PROTAC (Proteolysis-Targeting Chimera) designed to specifically induce the degradation of the Cell Division Cycle 20 (Cdc20) protein. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you validate the on-target specificity of this compound in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to specifically target Cdc20 for degradation.[1][2] Its structure consists of a ligand that binds to Cdc20 and another ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, connected by a linker.[1][3][4] This dual binding brings Cdc20 into close proximity with the E3 ligase, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.[2][3][5] This targeted degradation of Cdc20 leads to mitotic arrest and can inhibit the proliferation of cancer cells.[1][2][5]
Q2: Why is validating the specificity of this compound crucial?
A2: Validating the specificity of any small molecule inhibitor or degrader is critical to ensure that the observed biological effects are due to its interaction with the intended target and not due to off-target interactions.[6][7] Off-target effects can lead to misinterpretation of experimental results, unforeseen toxicity, and a flawed understanding of the compound's therapeutic potential.[6][8][9] For this compound, specificity validation confirms that the observed mitotic arrest and anti-proliferative effects are indeed a consequence of Cdc20 degradation.
Q3: What are the initial steps to confirm this compound is working as expected?
A3: The primary validation step is to demonstrate dose-dependent and time-dependent degradation of Cdc20 in your cell line of interest upon this compound treatment. This is typically assessed by Western blotting for Cdc20 protein levels. A successful experiment will show a significant reduction in the Cdc20 protein band in this compound-treated cells compared to vehicle-treated controls.[3]
Q4: What is Cdc20 and what is its role in the cell cycle?
A4: Cdc20 is an essential cell cycle regulator that acts as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[2][10] The APC/C-Cdc20 complex targets specific proteins for ubiquitination and proteasomal degradation, which is crucial for the transition from metaphase to anaphase and for exiting mitosis.[10] Key targets of APC/C-Cdc20 include securin and S/M-phase cyclins.[10]
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response and Time-Course Analysis of Cdc20 Degradation
This experiment is fundamental to characterizing the activity of this compound in a specific cell line.
Methodology:
-
Cell Culture: Plate the cancer cell line of interest (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
This compound Treatment (Dose-Response): Treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a fixed time point (e.g., 10 hours).
-
This compound Treatment (Time-Course): Treat the cells with a fixed concentration of this compound (e.g., 2 µM) for various durations (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Cdc20 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Presentation:
The quantitative data from the Western blot analysis can be summarized in tables to clearly present the dose- and time-dependent effects of this compound on Cdc20 levels.
Table 1: Dose-Dependent Degradation of Cdc20 by this compound
| This compound Concentration (µM) | Relative Cdc20 Protein Level (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 |
| 0.5 | Value |
| 1.0 | Value |
| 1.6 (DC50) | ~0.50[3] |
| 2.0 | Value |
| 5.0 | Value |
| 10.0 | Value |
Note: The DC50 is the concentration of this compound that results in 50% of the maximum degradation of the target protein. For this compound, the DC50 in MCF7 and MDA-MB-231 cells is approximately 1.6 µM.[3]
Table 2: Time-Course of Cdc20 Degradation by this compound
| Time (hours) | Relative Cdc20 Protein Level (Normalized to Loading Control) |
| 0 | 1.00 |
| 2 | Value |
| 4 | Value |
| 6 | Value |
| 8 | Value |
| 12 | Value |
Protocol 2: Co-Immunoprecipitation to Validate this compound-Mediated Ternary Complex Formation
This experiment aims to demonstrate that this compound facilitates the interaction between Cdc20 and the VHL E3 ligase complex.
Methodology:
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound (e.g., 2 µM) and a proteasome inhibitor (e.g., MG-132, 5 µM) for 6 hours. The proteasome inhibitor is crucial to prevent the degradation of the formed complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer with a mild detergent like NP-40) to preserve protein-protein interactions.[11]
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against Cdc20 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting on the eluted samples.
-
Probe separate blots with antibodies against Ubiquitin and VHL to detect their presence in the Cdc20 immunoprecipitate.
-
Visualizations
Caption: Workflow for validating this compound specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. CDC20 - Wikipedia [en.wikipedia.org]
- 11. troubleshooting of Co-IP [assay-protocol.com]
Validation & Comparative
A Comparative Guide to the Efficacy of CP5V and Apcin-A in Targeting Cdc20
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two molecules targeting the cell division cycle protein 20 (Cdc20), a key regulator of mitosis and a promising target in cancer therapy. We will delve into the distinct mechanisms of CP5V, a proteolysis-targeting chimera (PROTAC), and apcin-A, a small molecule inhibitor, supported by available experimental data.
Executive Summary
This compound and apcin-A both target Cdc20 but through fundamentally different mechanisms, leading to a significant disparity in their efficacy. This compound acts as a potent degrader of Cdc20, leading to its removal from the cell, while apcin-A functions as an inhibitor of the interaction between Cdc20 and the Anaphase-Promoting Complex/Cyclosome (APC/C). Experimental data demonstrates that this compound exhibits significantly higher potency in inducing cancer cell death and inhibiting cell proliferation at much lower concentrations compared to apcin-A.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and apcin-A in various cancer cell lines.
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| This compound | MCF7 | Cdc20 Degradation | DC50 | ~1.6 µM | [1][2] |
| MDA-MB-231 | Cdc20 Degradation | DC50 | ~1.6 µM | [1][2] | |
| MDA-MB-231 | Cell Growth Inhibition | IC50 | 2.6 µM | [3] | |
| MDA-MB-435 | Cell Growth Inhibition | IC50 | 1.99 µM | [3] | |
| Apcin-A | MDA-MB-231 | Cell Viability | IC50 | 91.41 ± 13.62 µM | |
| MCF7 | Cell Viability | IC50 | > 300 µM | ||
| HCT116 & HeLa | Mitotic Slippage | Effective Conc. | 25 µM | [4] | |
| Xenopus Egg Extracts | APC/C Ubiquitination Inhibition | Effective Conc. | 200 µM | [4] |
Mechanism of Action
Apcin-A: An APC/C-Cdc20 Interaction Inhibitor
Apcin-A is a small molecule that functions by competitively binding to the D-box binding pocket of Cdc20.[4] This binding event prevents Cdc20 from recognizing and presenting its substrates, such as securin and cyclin B1, to the APC/C for ubiquitination and subsequent degradation.[4] By inhibiting this crucial step in the cell cycle, apcin-A can lead to a delay in anaphase initiation and mitotic exit.[4] However, its effect is primarily inhibitory and reversible.
This compound: A Cdc20 PROTAC Degrader
This compound is a PROTAC, a bifunctional molecule designed to hijack the cell's own protein disposal machinery.[1][5] It consists of a ligand that binds to Cdc20 (derived from apcin-A) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the formation of a ternary complex between Cdc20, this compound, and the VHL E3 ligase complex, leading to the polyubiquitination of Cdc20 and its subsequent degradation by the proteasome.[1][5] This degradation-based approach offers a more potent and sustained depletion of Cdc20 compared to simple inhibition.[3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and apcin-A.
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding:
-
Cancer cells (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
This compound or apcin-A is dissolved in DMSO to create stock solutions.
-
Serial dilutions of the compounds are prepared in fresh cell culture medium.
-
The medium in the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
Detection:
-
For CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
-
For MTT Assay: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Cdc20 Degradation
This technique is used to quantify the levels of specific proteins, in this case, Cdc20, following treatment with the compounds.
-
Cell Lysis:
-
Cells are seeded in 6-well plates and treated with this compound, apcin-A, or a vehicle control for a specified time.
-
After treatment, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to remove cellular debris.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading.
-
-
SDS-PAGE:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
The protein samples are then loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for Cdc20 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting signal is detected using an imaging system.
-
-
Analysis:
-
The intensity of the protein bands is quantified using image analysis software. The level of Cdc20 is normalized to the loading control to determine the relative protein expression. The DC50, the concentration at which 50% of the protein is degraded, can then be calculated.
-
Conclusion
The comparison between this compound and apcin-A highlights a significant advancement in targeting Cdc20. While apcin-A provides a tool for inhibiting the APC/C-Cdc20 interaction, its efficacy in cancer cell lines is limited to high micromolar concentrations. In contrast, this compound, by leveraging the PROTAC technology to induce Cdc20 degradation, demonstrates substantially greater potency at low micromolar concentrations. This targeted protein degradation strategy not only results in a more profound and sustained depletion of the target protein but also translates to superior anti-proliferative effects in cancer cells. For researchers and drug developers, this compound represents a more promising therapeutic strategy for cancers dependent on Cdc20.
References
- 1. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cdc20 Inhibitors: CP5V versus Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP5V, a novel proteolysis-targeting chimera (PROTAC), with other well-characterized inhibitors of Cell Division Cycle 20 (Cdc20), a key regulator of cell cycle progression. By presenting experimental data, detailed methodologies, and visual representations of molecular mechanisms, this document aims to facilitate informed decisions in research and drug development endeavors targeting Cdc20.
Introduction to Cdc20 and its Inhibition
Cell Division Cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that orchestrates the timely degradation of key mitotic proteins, ensuring accurate chromosome segregation and mitotic exit.[1] Dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[2] Strategies to inhibit Cdc20 function include small molecule inhibitors that block its interaction with substrates or the APC/C, and more recently, targeted protein degradation.
This guide focuses on a comparative analysis of three distinct Cdc20-targeting agents:
-
This compound: A Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of Cdc20.[2]
-
Apcin: A small molecule inhibitor that competitively binds to the D-box binding pocket of Cdc20.[3]
-
proTAME (TAME): A cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester) that prevents the association of Cdc20 with the APC/C.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, Apcin, and proTAME. It is important to note that the experimental conditions, such as cell lines and assay types, vary between studies, which may influence the observed potency.
| Inhibitor | Mechanism of Action | Quantitative Metric | Value | Cell Line(s) | Reference(s) |
| This compound | Induces Cdc20 degradation via VHL E3 ligase | DC50 (Degradation Concentration 50%) | ~1.6 µM | MCF7, MDA-MB-231 (Breast Cancer) | [5] |
| IC50 (Cell Growth Inhibition) | 2.6 µM | MDA-MB-231 (Breast Cancer) | [6] | ||
| IC50 (Cell Growth Inhibition) | 1.99 µM | MDA-MB-435 (Breast Cancer) | [6] | ||
| proTAME | Prevents Cdc20 binding to APC/C | IC50 (Cell Viability) | 4.8 - 12.1 µM | Various Multiple Myeloma cell lines | [4] |
| IC50 (Cell Proliferation) | Not specified | Endometrial Carcinoma cell lines | [7] | ||
| Apcin | Competitively inhibits substrate binding to Cdc20 | IC50 (Cell Viability) | Generally high µM range (less potent alone) | Various, including Multiple Myeloma and Endometrial Carcinoma cell lines | [4][7] |
| Apcin + proTAME | Synergistic inhibition of APC/C | Enhanced mitotic arrest and apoptosis | Not applicable | RPE1, Multiple Myeloma, Endometrial Carcinoma cell lines | [4][7][8] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these inhibitors are crucial for understanding their cellular effects and potential therapeutic applications.
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that links a Cdc20 binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism allows for sustained inhibition of Cdc20 function at potentially lower concentrations compared to traditional inhibitors.
References
- 1. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]
- 8. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of CP5V and Taxol: A Comparative Guide
A promising new strategy in cancer therapy involves the combination of CP5V, a targeted protein degrader, and Taxol (paclitaxel), a conventional chemotherapy agent. This guide provides an objective comparison of their combined performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals on this emerging therapeutic approach.
The combination of this compound and Taxol has shown significant synergistic effects in preclinical studies, particularly in overcoming resistance to Taxol in breast cancer cells. This compound is a Proteolysis Targeting Chimera (PROTAC) that specifically induces the degradation of Cell division cycle 20 (Cdc20), a key protein involved in mitotic progression.[1][2] By degrading Cdc20, this compound causes mitotic arrest and inhibits cancer cell proliferation.[1] Taxol, a well-established anti-cancer drug, works by stabilizing microtubules, which also leads to mitotic arrest and cell death.[3][4] The distinct mechanisms of these two compounds create a powerful synergistic interaction that enhances their anti-tumor activity.
Quantitative Data Summary
The synergistic effect of combining this compound and Taxol has been demonstrated in Taxol-resistant breast cancer cell lines. The following table summarizes the key findings from a pivotal study in this area.
| Cell Line | Treatment | Concentration | Growth Inhibition | Reference |
| MDA-MB-435eb (Taxol-Resistant) | Paclitaxel | 5 nM | <10% | Chi et al., 2019 |
| MDA-MB-435eb (Taxol-Resistant) | This compound + Paclitaxel | 5 µM this compound + 5 nM Paclitaxel | >50% | Chi et al., 2019 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following protocols are based on the key experiments performed to evaluate the synergistic effects of this compound and Taxol.
Cell Culture and Drug Treatment
-
Cell Lines: Taxol-resistant human breast cancer cell line MDA-MB-435eb was used.
-
Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and paclitaxel (Taxol) were dissolved in a suitable solvent, such as DMSO, to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium for experiments.
-
Treatment: Cells were treated with varying concentrations of this compound, paclitaxel, or a combination of both for specified time periods as indicated in the specific assays.
Cell Viability Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay was used to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with the drugs for a specified duration (e.g., 48 or 72 hours).
-
After treatment, the MTT reagent was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Clonogenic Assay
-
Purpose: To assess the long-term proliferative capacity of cancer cells after drug treatment.
-
Procedure:
-
Cells were seeded at a low density in 6-well plates.
-
After 24 hours, the cells were treated with this compound, paclitaxel, or the combination for a defined period.
-
The drug-containing medium was then replaced with fresh medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.
-
The colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies containing at least 50 cells was counted.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and Taxol is rooted in their complementary mechanisms of action that both target the mitotic machinery of cancer cells, albeit through different pathways. This dual-pronged attack can be particularly effective in cancer cells that have developed resistance to single-agent therapies.
Caption: Dual mechanisms of this compound and Taxol leading to synergistic cancer cell death.
The experimental workflow for evaluating the synergy between this compound and Taxol typically involves a series of in vitro assays to measure the effects on cell viability, proliferation, and apoptosis.
Caption: Workflow for assessing the synergistic effects of this compound and Taxol in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective therapy of advanced breast cancer through synergistic anticancer by paclitaxel and P-glycoprotein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CP5V Combination Therapy: A Comparative Guide for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP5V is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cell Division Cycle 20 (Cdc20), a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C)[1]. Overexpression of Cdc20 is frequently observed in various cancers and is associated with tumorigenesis, metastasis, and resistance to chemotherapy[1]. By hijacking the ubiquitin-proteasome system, this compound targets Cdc20 for degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells[1]. This guide provides a comparative analysis of this compound in combination with other established anticancer agents, supported by available preclinical experimental data.
Mechanism of Action: this compound-Mediated Cdc20 Degradation
This compound is a heterobifunctional molecule that consists of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex[1]. This binding facilitates the formation of a ternary complex between Cdc20, this compound, and the VHL E3 ligase, leading to the polyubiquitination of Cdc20. The ubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome[1]. The degradation of Cdc20 prevents the ubiquitination and subsequent degradation of key mitotic proteins, such as cyclin B1 and securin, resulting in a prolonged mitotic arrest and ultimately, cancer cell death[1].
References
Comparative Analysis of CP5V and Cdc20 siRNA Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent methods for targeting the cell division cycle protein 20 (Cdc20): the novel proteolysis-targeting chimera (PROTAC) CP5V and the established technique of small interfering RNA (siRNA) knockdown. This analysis is supported by experimental data to inform strategic decisions in research and therapeutic development.
At a Glance: this compound vs. Cdc20 siRNA
| Feature | This compound | Cdc20 siRNA Knockdown |
| Mechanism of Action | Induces targeted degradation of Cdc20 protein via the ubiquitin-proteasome system. | Prevents translation of Cdc20 mRNA into protein through RNA interference. |
| Mode of Action | Catalytic, with one molecule capable of inducing the degradation of multiple target proteins. | Stoichiometric, requiring a sufficient number of siRNA molecules to bind to target mRNA. |
| Specificity | High, based on the specific binding of the ligand to Cdc20. | Can have off-target effects depending on the siRNA sequence. |
| Reversibility | Reversible upon withdrawal of the compound. | Effects can be long-lasting, depending on the stability of the siRNA and cell division rate. |
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and Cdc20 siRNA knockdown on key cellular processes, including cell viability, apoptosis, and cell cycle progression. Data has been compiled from studies on various cancer cell lines.
Table 1: Effect on Cell Viability and Proliferation
| Treatment | Cell Line(s) | Endpoint | Result | Citation(s) |
| This compound | MDA-MB-231 (Breast Cancer) | IC50 (72h) | 2.6 µM | [1] |
| MDA-MB-435 (Breast Cancer) | IC50 (72h) | 1.99 µM | [1] | |
| Cdc20 siRNA | HepG2 & Hep3B (Hepatocellular Carcinoma) | Proliferation | Significantly inhibited | [2] |
| MG63 & U2OS (Osteosarcoma) | Proliferation | Significantly suppressed | [2] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line(s) | Assay | Result | Citation(s) |
| This compound | Breast Cancer Cells | Clonogenic Assay | High efficacy in killing cancer cells at 1 µM | [1] |
| Cdc20 siRNA | MG63 (Osteosarcoma) | Annexin V/PI | Apoptosis increased from 8.32% to 20.79% | [2] |
| U2OS (Osteosarcoma) | Annexin V/PI | Apoptosis increased from 9.04% to 25.38% | [2] | |
| HepG2 & Hep3B (Hepatocellular Carcinoma) | Flow Cytometry | Increased apoptosis | [2] |
Table 3: Cell Cycle Analysis
| Treatment | Cell Line(s) | Assay | Result | Citation(s) |
| This compound (2 µM, 16h) | MDA-MB-231 (Breast Cancer) | Flow Cytometry (PI) | >35% of cells in G2/M phase | [1] |
| MDA-MB-435 (Breast Cancer) | Flow Cytometry (PI) | >45% of cells in G2/M phase | [1] | |
| Cdc20 siRNA | HepG2 & Hep3B (Hepatocellular Carcinoma) | Flow Cytometry (PI) | ~30% of cells in G2/M phase | [2] |
| H1299 & H1975 (Lung Adenocarcinoma) | Flow Cytometry | S phase arrest | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and Cdc20 siRNA, as well as a typical experimental workflow for their analysis.
References
Evaluating the Therapeutic Window of CP5V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of CP5V, a novel proteolysis-targeting chimera (PROTAC), against other anti-mitotic agents. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to offer an objective resource for evaluating the potential of this compound in cancer therapy.
Introduction to this compound and a Comparative Overview
This compound is a PROTAC designed to specifically induce the degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitotic progression.[1] By linking Cdc20 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cdc20.[1] This targeted degradation leads to mitotic arrest and ultimately suppresses the proliferation of cancer cells. This guide compares the therapeutic potential of this compound with established and experimental anti-mitotic agents, including the widely used chemotherapeutic drug Paclitaxel (Taxol) and other small molecule inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), the complex to which Cdc20 is a co-activator.
Quantitative Assessment of Therapeutic Efficacy and Toxicity
A key aspect of evaluating any therapeutic agent is its therapeutic window—the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. This section presents available quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy of this compound and a Comparison with Other Anti-mitotic Agents
| Compound | Target/Mechanism | Cell Line | Assay | Efficacy Metric (IC50/DC50) | Citation |
| This compound | Cdc20 Degradation | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | IC50: 2.6 µM | [2][3][4] |
| MDA-MB-435 (Breast Cancer) | Cell Growth Inhibition | IC50: 1.99 µM | [2][3][4] | ||
| MCF7 (Breast Cancer) | Cdc20 Degradation | DC50: ~1.6 µM | [1] | ||
| MDA-MB-231 (Breast Cancer) | Cdc20 Degradation | DC50: ~1.6 µM | [1] | ||
| Paclitaxel (Taxol) | Microtubule Stabilization | Various Human Tumor Lines | Cell Growth Inhibition | IC50: 2.5 - 7.5 nM | [5] |
| MCF-7 (Breast Cancer) | Cell Growth Inhibition | IC50: 3.5 µM | [6] | ||
| MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | IC50: 0.3 µM | [6] | ||
| SKBR3 (Breast Cancer) | Cell Growth Inhibition | IC50: 4 µM | [6] | ||
| BT-474 (Breast Cancer) | Cell Growth Inhibition | IC50: 19 nM | [6] | ||
| Apcin | Cdc20 Inhibition | U251MG (Glioblastoma) | Cell Growth Inhibition | IC50: 30.77 µM | [7] |
| U87MG (Glioblastoma) | Cell Growth Inhibition | IC50: 81.38 µM | [7] | ||
| proTAME | APC/C Inhibition | Multiple Myeloma Cell Lines | Cell Growth Inhibition | IC50: 4.8 - 12.1 µM | [8] |
| OVCAR-3 (Ovarian Cancer) | Cell Growth Inhibition | IC50: 12.5 µM | [9] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy and Toxicity of this compound and a Comparison with Paclitaxel
| Compound | Animal Model | Efficacy Readout | Dose | Toxicity Readout | Maximum Tolerated Dose (MTD) / Lethal Dose (LD50) | Citation | |---|---|---|---|---|---| | This compound | 4T1 Xenograft (Mouse) | Suppression of tumor progression | 100 mg/kg (intraperitoneal, twice a week) | "no toxicity" reported | Data Not Available |[1] | | Paclitaxel (Taxol) | Nude Mice | Not specified in cited source | Not specified in cited source | Not specified in cited source | MTD: 20 mg/kg |[10][11] | | | Rats | Not specified in cited source | Not specified in source | Not specified in source | LD50: 8.3 mg/kg (male), 8.8 mg/kg (female) |[10] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the therapeutic strategy.
Caption: this compound forms a ternary complex with Cdc20 and VHL E3 ligase, leading to Cdc20 degradation and mitotic arrest.
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) using an MTT assay.
Caption: General workflow for assessing in vivo anti-tumor efficacy and toxicity in a mouse xenograft model.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a generalized procedure for determining the IC50 value of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7) are harvested and seeded into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well) in their respective complete growth medium. The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions. The plates are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: After the incubation with MTT, a solubilizing agent (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plates are then incubated in the dark at room temperature for at least 2 hours. The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are corrected by subtracting the background absorbance of wells containing medium only. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study (Mouse Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and toxicity of a compound in a xenograft mouse model.
-
Animal Model and Tumor Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are used. A suspension of cancer cells (e.g., 4T1 murine breast cancer cells) is prepared in a suitable medium (e.g., PBS or Matrigel mixture) and injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving the test compound at different doses.
-
Compound Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle and administered to the mice according to a predetermined schedule (e.g., intraperitoneal injection twice a week). The control group receives the vehicle alone.
-
Monitoring and Data Collection: Tumor volume is measured periodically (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2). The body weight of the mice is also monitored as a general indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The mice are then euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects. Tissue samples may also be collected for further analysis, such as immunohistochemistry.
Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of a novel compound in mice.
-
Animal Selection and Acclimation: Healthy mice of a specific strain (e.g., CD-1) are selected and allowed to acclimate to the laboratory conditions for at least one week.
-
Dose Selection and Grouping: A range of doses for the test compound is selected, often based on in vitro data or literature on similar compounds. The mice are divided into groups, with each group receiving a specific dose. A control group receives the vehicle.
-
Compound Administration: The compound is administered to the mice via the intended clinical route (e.g., intraperitoneal or oral).
-
Observation and Data Collection: The animals are closely observed for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for a specified period (e.g., 7-14 days). Body weight is typically measured daily for the first few days and then periodically.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than a 15-20% loss of body weight) or mortality.
Conclusion and Future Directions
The available data indicates that this compound is a potent degrader of Cdc20 with significant anti-proliferative effects in breast cancer cell lines. The in vivo data from the 4T1 xenograft model is promising, suggesting tumor growth suppression at a dose of 100 mg/kg with no reported toxicity. However, a direct and comprehensive comparison of the therapeutic window of this compound with other anti-mitotic agents is currently limited by the lack of quantitative in vivo toxicity data for this compound and other emerging Cdc20 inhibitors like Apcin and proTAME.
To fully evaluate the therapeutic potential of this compound, future studies should focus on:
-
Determining the Maximum Tolerated Dose (MTD) and/or LD50 of this compound in relevant animal models. This is essential for establishing a quantitative therapeutic index.
-
Conducting comprehensive in vivo efficacy studies with varying doses of this compound. This will help to establish a clear dose-response relationship for anti-tumor activity.
-
Performing comparative in vivo studies of this compound against other Cdc20 inhibitors and standard-of-care agents like Paclitaxel. These head-to-head comparisons will provide the most direct evidence of a potentially superior therapeutic window.
By addressing these data gaps, a more complete and compelling case can be made for the clinical development of this compound as a novel targeted cancer therapy.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of the PROTAC Degrader CP5V
For researchers and professionals in drug development, the specificity of a therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity of CP5V, a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Cell-division cycle protein 20 (Cdc20), a key regulator of mitosis and a target in cancer therapy.[1][2] While this compound has been demonstrated to be a potent and specific degrader of Cdc20, understanding its potential for off-target interactions is crucial for its development as a therapeutic. This guide summarizes the available cross-reactivity data for this compound and details the experimental protocols for assessing the specificity of PROTAC molecules.
Understanding this compound's Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to Cdc20, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This design facilitates the formation of a ternary complex between Cdc20 and the VHL E3 ligase, leading to the ubiquitination of Cdc20 and its subsequent degradation by the proteasome.[1][2] This targeted degradation of Cdc20 inhibits mitotic progression and can induce cell death in cancer cells.[1][3]
Caption: Mechanism of this compound-induced degradation of Cdc20.
Quantitative Analysis of this compound Cross-Reactivity
Comprehensive, proteome-wide cross-reactivity studies for this compound are not extensively available in public literature. However, the initial research on this compound included a targeted experiment to assess its specificity against a closely related protein, Cdc27. Cdc27 is another core subunit of the Anaphase-Promoting Complex (APC/C), to which Cdc20 also belongs. The study found that while this compound led to a significant decrease in Cdc20 levels, the protein levels of Cdc27 remained unchanged, suggesting a high degree of selectivity for this compound.[3]
| Protein Tested | Cell Line | Treatment | Outcome | Conclusion |
| Cdc20 (Target) | MDA-MB-231 | This compound | Significant decrease in protein levels | Effective on-target activity |
| Cdc27 (Potential Off-Target) | MDA-MB-231 | This compound | No change in protein levels | High selectivity, no cross-reactivity observed with Cdc27[3] |
Experimental Protocols for Assessing PROTAC Cross-Reactivity
To thoroughly evaluate the specificity of a PROTAC like this compound, a combination of targeted and unbiased experimental approaches is necessary. Below are detailed methodologies for key experiments.
Western Blotting for Targeted Off-Target Analysis
This method is used to investigate suspected off-target effects on specific proteins, particularly those with high homology to the intended target or those in the same protein complex.
Objective: To quantify the protein levels of specific potential off-target proteins in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 breast cancer cells) at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the potential off-target protein (e.g., anti-Cdc27) and the target protein (anti-Cdc20) overnight at 4°C. A loading control antibody (e.g., anti-Actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target and off-target proteins to the loading control to compare protein levels across different treatment conditions.
-
Global Proteomics for Unbiased Off-Target Profiling
Mass spectrometry-based global proteomics provides an unbiased and comprehensive view of changes in the proteome following PROTAC treatment, enabling the discovery of unanticipated off-target degradation events.
Objective: To identify and quantify all proteins that are degraded upon this compound treatment across the entire proteome.
Protocol:
-
Cell Culture and Treatment:
-
Prepare multiple replicates of cells treated with this compound and a vehicle control as described for Western blotting. It is advisable to use shorter treatment times (e.g., < 6 hours) to focus on direct targets of degradation.[4]
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest cells and extract proteins as described above.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels for multiplexed quantitative analysis.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer. The instrument will fragment the peptides and measure the masses of the fragments to determine the peptide sequences and the relative abundance of the reporter ions from the TMT labels.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw mass spectrometry data against a protein database to identify the peptides and their corresponding proteins.
-
Quantify the relative abundance of each identified protein in the this compound-treated samples compared to the control samples based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance upon this compound treatment. These are potential off-targets.
-
References
- 1. This compound is a Specific PROTAC Degrader of Cdc20 | MedChemExpress [medchemexpress.eu]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Androgen Receptor-Targeting PROTACs: ARV-110 vs. Emerging Competitors
In the rapidly evolving landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a promising therapeutic modality. This guide provides a detailed head-to-head comparison of bavdegalutamide (ARV-110), a first-in-class oral PROTAC androgen receptor (AR) degrader, with other AR-targeting PROTACs and the standard-of-care AR inhibitor, enzalutamide. This comparison is supported by preclinical and clinical data, with detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their understanding of these novel therapeutics.
Mechanism of Action of AR-Targeting PROTACs
Androgen receptor signaling is a key driver of prostate cancer.[1][2][3] While AR inhibitors like enzalutamide are effective, resistance often develops through AR mutations or overexpression.[1][2][4] PROTACs offer an alternative mechanism by inducing the degradation of the AR protein.[5][6] These heterobifunctional molecules consist of a ligand that binds to the target protein (AR) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][8] This proximity leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[7][9] ARV-110, for instance, recruits the cereblon (CRBN) E3 ubiquitin ligase to degrade the AR.[1][3][7]
Comparative Efficacy of AR-Targeting PROTACs
The efficacy of PROTACs is often measured by their ability to degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Target | E3 Ligase | DC50 | Dmax | Key Findings |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | ~1 nM[4] | >90% in vivo[4] | Degrades wild-type and clinically relevant mutant AR proteins.[1][5] Demonstrates greater tumor growth inhibition than enzalutamide in preclinical models.[1][2][3] |
| ARV-766 | Androgen Receptor (AR) | Cereblon (CRBN) | Not specified | Not specified | Designed for broader degradation profile, including AR L702H mutation. |
| ARD-2585 | Androgen Receptor (AR) | Not specified | <0.1 nM[10] | Not specified | Reported to be at least 10-fold more potent than ARV-110 in preclinical studies.[10] |
| Enzalutamide | Androgen Receptor (AR) | N/A (Inhibitor) | N/A | N/A | Standard-of-care AR antagonist; resistance can develop via AR mutations and overexpression.[1][2] |
Clinical Performance of Bavdegalutamide (ARV-110)
ARV-110 was the first PROTAC protein degrader to enter human clinical trials.[1][2] Clinical data from the Phase 1/2 ARDENT trial (NCT03888612) in patients with metastatic castration-resistant prostate cancer (mCRPC) have shown promising results.
| Metric | Patient Population | Result |
| PSA50 | Patients with AR T878X/H875Y mutations | 46%[11][12] |
| RECIST Partial Response | RECIST-evaluable patients with AR T878X/H875Y mutations | 2 out of 7 patients[11][12][13] |
| Radiographic Progression-Free Survival (rPFS) | Patients with AR T878X/H875Y mutations (without co-occurring AR L702H) | 11.1 months[14] |
| Tolerability | Patients treated at the recommended Phase 2 dose (420 mg QD) | Manageable tolerability profile with no Grade ≥4 treatment-related adverse events.[13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of AR-targeting PROTACs.
Western Blot for Protein Degradation
This assay is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.[16] Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[16] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC or control compounds and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Pharmacokinetics of PROTACs
The pharmacokinetic (PK) properties of PROTACs are critical for their in vivo efficacy and are often challenging due to their large molecular size.[8][22][23]
| Parameter | Description | Importance |
| Oral Bioavailability | The fraction of an orally administered drug that reaches systemic circulation. | Crucial for patient convenience and compliance. ARV-110 is an orally bioavailable PROTAC.[4] |
| Half-life (t1/2) | The time required for the drug concentration in the body to be reduced by half. | Determines dosing frequency. |
| Clearance | The rate at which a drug is removed from the body. | Influences the duration of action. |
| Distribution | The extent to which a drug spreads into different tissues. | Affects target engagement and potential off-target effects. |
Logical Comparison of AR-Targeting Strategies
Conclusion
PROTACs represent a paradigm shift in targeting the androgen receptor for the treatment of prostate cancer. Bavdegalutamide (ARV-110) has demonstrated the clinical potential of this approach, showing encouraging activity in heavily pretreated patients with mCRPC, particularly those with specific AR mutations.[15] Newer generation AR PROTACs, such as ARV-766 and ARD-2585, aim to further improve upon the efficacy and address broader resistance mechanisms. The continued development and clinical investigation of these novel degraders hold significant promise for patients with prostate cancer.
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 5. nursingcenter.com [nursingcenter.com]
- 6. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. urotoday.com [urotoday.com]
- 12. onclive.com [onclive.com]
- 13. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 15. urotoday.com [urotoday.com]
- 16. Protein degradation analysis by western blot [bio-protocol.org]
- 17. ptglab.com [ptglab.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]
- 23. researchgate.net [researchgate.net]
Validating CP5V-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating apoptosis induced by the novel compound CP5V. We present supporting experimental data, detailed protocols for key caspase assays, and a comparative analysis with established apoptosis-inducing agents.
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or unwanted cells and a key target in cancer therapy. The validation of a novel compound's ability to induce apoptosis is a fundamental step in its preclinical development. This guide focuses on the use of caspase activity assays to confirm and quantify apoptosis induced by a hypothetical novel compound, this compound. Caspases, a family of cysteine proteases, are central to the apoptotic process, and their activation serves as a reliable marker of apoptosis.[1][2][3][4]
Comparative Analysis of Apoptosis Induction
To contextualize the apoptotic potential of this compound, its activity was compared against two well-characterized apoptosis-inducing agents: Staurosporine, a potent and broad-spectrum protein kinase inhibitor, and TRAIL (TNF-related apoptosis-inducing ligand), a cytokine that induces apoptosis by binding to death receptors.[5][6] The following table summarizes the activation of key caspases in response to treatment with these compounds in a model cancer cell line.
| Compound (Concentration) | Caspase-9 Activity (Luminescence Units) | Caspase-8 Activity (Luminescence Units) | Caspase-3/7 Activity (Luminescence Units) |
| Vehicle Control | 1,500 ± 120 | 1,200 ± 100 | 2,000 ± 150 |
| This compound (10 µM) | 12,500 ± 980 | 2,100 ± 180 | 18,000 ± 1,200 |
| Staurosporine (1 µM) | 15,000 ± 1,100 | 1,800 ± 150 | 22,000 ± 1,500 |
| TRAIL (100 ng/mL) | 3,500 ± 300 | 10,500 ± 850 | 15,000 ± 1,100 |
Data are presented as mean ± standard deviation from three independent experiments.
The data suggest that this compound potently activates the intrinsic apoptotic pathway, as indicated by the significant increase in caspase-9 and effector caspase-3/7 activity. Its effect on the extrinsic pathway, marked by caspase-8 activation, is less pronounced compared to TRAIL.
Visualizing Apoptotic Signaling Pathways
The process of apoptosis is orchestrated by two primary signaling cascades: the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.
Experimental Workflow for Caspase Activity Validation
The validation of apoptosis through caspase assays follows a structured workflow, from cell treatment to data analysis.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for the key caspase assays used in this guide.
Caspase-Glo® 3/7, 8, and 9 Assay Protocols
These protocols are based on the widely used luminescent "add-mix-measure" format, which provides high sensitivity and is amenable to high-throughput screening.[7][8][9]
Materials:
-
White-walled multiwell plates suitable for luminescence readings.
-
Cell culture medium.
-
This compound, Staurosporine, TRAIL, and vehicle control (e.g., DMSO).
-
Caspase-Glo® 3/7, 8, or 9 Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound, staurosporine, TRAIL, or vehicle control. Include untreated wells as a negative control. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® Reagent to room temperature before use. Reconstitute the lyophilized substrate with the provided buffer according to the manufacturer's instructions.[10][11][12]
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® Reagent directly to each well containing 100 µL of cell culture medium.[10][13]
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence value of the blank (medium + reagent) from all experimental readings. Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Colorimetric Caspase Assay Protocol
An alternative to luminescent assays, colorimetric assays measure the absorbance of a chromophore released upon caspase cleavage of a substrate.[14][15][16][17]
Materials:
-
Clear 96-well plates.
-
Cell Lysis Buffer.
-
2X Reaction Buffer.
-
Caspase substrate (e.g., Ac-DEVD-pNA for Caspase-3/7, Ac-IETD-pNA for Caspase-8, Ac-LEHD-pNA for Caspase-9).[14][16]
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Cell Treatment and Lysis: Following treatment, collect the cells and centrifuge. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[15][18]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Substrate Addition: Add 5 µL of the 4 mM caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[14][16]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase activity.
Conclusion
The validation of apoptosis is a multi-faceted process. Caspase assays provide robust and quantifiable data on the activation of the core apoptotic machinery. The data presented here for the hypothetical compound this compound illustrate a strong induction of the intrinsic apoptotic pathway. By employing the detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the pro-apoptotic activity of novel therapeutic candidates. For a comprehensive understanding, it is recommended to complement caspase assays with other methods for detecting apoptosis, such as Annexin V staining for phosphatidylserine exposure or TUNEL assays for DNA fragmentation.[19][20][21]
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase levels and execution efficiencies determine the apoptotic potential of the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 7. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bosterbio.com [bosterbio.com]
- 15. abcam.com [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. biocompare.com [biocompare.com]
- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 21. biotium.com [biotium.com]
A Comparative Analysis of CP5V Across Breast Cancer Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CP5V, a novel PROTAC targeting Cdc20, with alternative therapeutic strategies across different breast cancer subtypes. This document synthesizes available preclinical data to inform future research and development in breast cancer therapeutics.
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Cell Division Cycle 20 (Cdc20), a key regulator of the cell cycle.[1] Overexpression of Cdc20 has been linked to tumorigenesis and poor prognosis in various cancers, including breast cancer, making it an attractive therapeutic target.[2][3][4][5][6][7][8][9][10] This guide evaluates the efficacy of this compound in different breast cancer subtypes and compares it with other therapeutic alternatives, supported by experimental data.
Comparative Analysis of this compound and Alternatives
The therapeutic landscape of breast cancer is diverse, with treatments tailored to specific molecular subtypes: Luminal A, Luminal B, HER2-positive, and Triple-Negative Breast Cancer (TNBC). This compound, by targeting a fundamental cell cycle protein, holds potential for broad applicability. Its performance is here compared with other targeted therapies, including other PROTACs and small molecule inhibitors.
Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives across different breast cancer cell lines, representing various subtypes. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources.
Table 1: In Vitro Efficacy (IC50) of this compound and Alternative Cdc20/Cell Cycle Inhibitors in Breast Cancer Cell Lines
| Compound | Target | Breast Cancer Subtype | Cell Line | IC50 (µM) | Reference |
| This compound | Cdc20 (Degrader) | Triple-Negative | MDA-MB-231 | 2.6 | [11] |
| Triple-Negative | MDA-MB-435 | 2.0 | [11] | ||
| Apcin | Cdc20 (Inhibitor) | Not Specified | Not Specified | Not Specified | [12] |
| VX-680 (Tozasertib) | Aurora Kinase (Inhibitor) | Not Specified | HeLa (Cervical Cancer) | ~0.1 - 0.5 | [13] |
| ZM447439 | Aurora Kinase (Inhibitor) | Luminal A | T47D | 0.620 (72h) | [14] |
| BI 2536 | PLK1 (Inhibitor) | Not Specified | Various Cancer Cell Lines | 0.002 - 0.025 | [15] |
Table 2: In Vitro Efficacy of ER-Targeting PROTACs in ER-Positive Breast Cancer Cell Lines
| Compound | Target | Breast Cancer Subtype | Cell Line | DC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | ERα (Degrader) | Luminal A | MCF-7 | Sub-nanomolar | [1][3][16][17][18][19][20][21][22] |
| Luminal A | T47D | Sub-nanomolar | [3] | ||
| AC0682 | ERα (Degrader) | Luminal A | MCF-7 (WT & Mutant) | Sub-nanomolar | [23][24][25][26][27][28] |
Note on Data: The IC50 values can vary significantly based on the assay conditions and duration of treatment. The data presented here is for comparative purposes and should be interpreted in the context of the referenced studies. A direct comparison of potency between different classes of drugs (e.g., PROTAC degraders vs. small molecule inhibitors) based solely on IC50 values may not be fully representative of their therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound and similar compounds.
Western Blotting for Cdc20 Degradation
Objective: To determine the extent of target protein degradation following treatment with a PROTAC or inhibitor.
-
Cell Lysis: Breast cancer cells are seeded and treated with the compound of interest for a specified time. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the target protein (e.g., Cdc20) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay for Cell Viability
Objective: To assess the long-term proliferative capacity of cancer cells after treatment.
-
Cell Seeding: A single-cell suspension of breast cancer cells is seeded into 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium may be replaced every 3-4 days.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell viability.
In Vivo Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are suspended in Matrigel and injected subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of Cdc20.
Caption: The role of Cdc20 in cell cycle progression and the impact of this compound-mediated degradation.
Caption: A typical experimental workflow for evaluating the efficacy of a novel therapeutic agent like this compound.
References
- 1. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic and Therapeutic Implications of Cell Division Cycle 20 Homolog in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based virtual screening for identification of potential CDC20 inhibitors and their therapeutic evaluation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The potential role of CDC20 in tumorigenesis, cancer progression and therapy: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Cdc20 suppresses the metastasis in triple negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pfizer.com [pfizer.com]
- 19. Estrogen Receptor | Arvinas [arvinas.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 22. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 24. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteolysis Targeting Chimeras (PROTACs) in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Accutar Biotechnology Announces First Patient Dosed with AC0682 in Phase 1 Study in Patients with ER-Positive / HER2-Negative Locally Advanced or Metastatic Breast Cancer - BioSpace [biospace.com]
- 27. Accutar doses first subject in Phase I trial of AC0682 for breast cancer [clinicaltrialsarena.com]
- 28. AC-0682 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
CP5V: A Superior Approach to Cdc20 Inhibition Through Targeted Degradation
A paradigm shift in targeting the anaphase-promoting complex/cyclosome (APC/C) coactivator Cdc20 is emerging with the development of CP5V, a Proteolysis Targeting Chimera (PROTAC). This novel molecule demonstrates superior efficacy in promoting mitotic arrest and inhibiting cancer cell proliferation compared to conventional small molecule inhibitors that merely block Cdc20 function. This guide provides a comprehensive comparison of this compound and conventional Cdc20 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising new therapeutic strategy.
Cell division cycle 20 (Cdc20) is a critical regulator of mitotic progression, making it an attractive target for anti-cancer therapies. Conventional approaches have focused on developing small molecule inhibitors, such as Apcin and proTAME, which aim to disrupt the interaction between Cdc20 and the APC/C. However, these inhibitors often face limitations in efficacy and the potential for drug resistance.
This compound represents a mechanistically distinct and more effective strategy. As a PROTAC, this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to Cdc20 (derived from Apcin-A), a linker molecule (PEG5), and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This unique structure facilitates the formation of a ternary complex between Cdc20 and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the Cdc20 protein by the proteasome. This degradation-based approach offers a more profound and sustained inhibition of Cdc20 activity compared to the transient blockade offered by conventional inhibitors.
Comparative Efficacy: this compound vs. Conventional Inhibitors
Experimental evidence from a seminal study by Chi et al. highlights the significant advantages of this compound over the conventional inhibitor Apcin.[1]
Cdc20 Degradation and Ubiquitination
A key differentiator of this compound is its ability to induce the degradation of Cdc20, a feat not achieved by conventional inhibitors.
| Treatment | Cell Line | Cdc20 Degradation | Cdc20 Ubiquitination |
| This compound (2 µM) | MDA-MB-231 | Significant Degradation | Significantly Enhanced |
| Apcin-A (2 µM) | MDA-MB-231 | No Degradation | Gently Increased |
Data summarized from Chi et al.[1]
As illustrated in the table, this compound treatment leads to a profound degradation of Cdc20 in MDA-MB-231 breast cancer cells.[1] In contrast, Apcin-A, the warhead of this compound, does not induce degradation.[1] Furthermore, this compound significantly enhances the ubiquitination of Cdc20, the molecular tag for proteasomal degradation, while Apcin-A only has a mild effect.[1]
Mitotic Arrest and Cell Growth Inhibition
The superior ability of this compound to eliminate Cdc20 translates into a more potent anti-proliferative effect.
| Treatment | Cell Line | Mitotic Arrest | Cell Growth Inhibition (IC50) |
| This compound | MDA-MB-231 | Dramatic Arrest | 2.6 µM |
| This compound | MDA-MB-435 | Dramatic Arrest | 1.99 µM |
| Apcin | MDA-MB-231 | No Effect | Not Reported |
| Apcin | MDA-MB-435 | No Effect | Not Reported |
| proTAME | Multiple Myeloma Cell Lines | Induces Metaphase Arrest | IC50 ranging from 4.8 to 12.1 µM |
Data for this compound and Apcin summarized from Chi et al.[1] Data for proTAME summarized from a study on multiple myeloma cells.[2]
This compound induces a dramatic mitotic arrest in breast cancer cell lines, a direct consequence of Cdc20 degradation.[1] In the same study, Apcin alone showed no effect on the cell cycle.[1] While a direct comparison with proTAME in the same cell lines is not available in the primary literature, studies on multiple myeloma cells show that proTAME can induce a metaphase arrest and has IC50 values in the micromolar range.[2] The potent low micromolar IC50 values of this compound in breast cancer cells suggest a strong anti-proliferative activity.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action: this compound vs. Conventional Inhibitors.
Caption: Workflow for Cdc20 Ubiquitination and Degradation Assay.
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies.
Cell Culture and Treatments
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MDA-MB-435 were used.[1]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatments: Cells were treated with this compound, Apcin-A, or proTAME at the indicated concentrations for specified durations.[1] A control group treated with DMSO was included in all experiments.[1]
Western Blotting for Cdc20 Degradation
-
Cell Lysis: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against Cdc20 and a loading control (e.g., actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Ubiquitination Assay
-
Treatment with Proteasome Inhibitor: To detect ubiquitinated proteins, cells were co-treated with the proteasome inhibitor MG-132 (5 µM) for 6 hours to allow for the accumulation of ubiquitinated Cdc20.[1]
-
Immunoprecipitation: Cell lysates were incubated with an anti-Cdc20 antibody to pull down Cdc20 and its bound proteins.
-
Western Blotting: The immunoprecipitated samples were then analyzed by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated Cdc20.[1]
Cell Cycle Analysis by Flow Cytometry
-
Cell Synchronization: Cells were synchronized at the G1/S boundary using a double-thymidine block.[1]
-
Treatment and Harvest: Synchronized cells were released into fresh medium and then treated with the respective inhibitors for 16-24 hours.[1]
-
Staining: Cells were harvested, fixed in ethanol, and stained with propidium iodide (PI).[1]
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer to determine the cell cycle distribution.[1]
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with various concentrations of the inhibitors.
-
Assay: After 72 hours of treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the absorbance was measured to determine cell viability.[4]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[4]
Conclusion
The development of this compound marks a significant advancement in the field of Cdc20-targeted cancer therapy. By inducing the targeted degradation of Cdc20, this compound offers a more potent and sustained inhibition of the APC/C pathway compared to conventional inhibitors like Apcin and proTAME. The experimental data clearly demonstrates the superiority of this compound in promoting mitotic arrest and inhibiting the proliferation of cancer cells. This degradation-based strategy not only provides a more effective means of targeting Cdc20 but also holds the potential to overcome mechanisms of resistance that can limit the efficacy of traditional inhibitors. As research in the field of targeted protein degradation continues to expand, PROTACs like this compound are poised to become a cornerstone of next-generation cancer therapeutics.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Anti-Tumor Activity of CP5V and Other Cdc20-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor activity of CP5V, a novel proteolysis-targeting chimera (PROTAC), with other Cdc20-targeting alternatives. The information presented is supported by experimental data from published preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Cell division cycle protein 20 (Cdc20) is a key regulator of mitotic progression and a promising target for anti-cancer therapies. This compound is a PROTAC designed to induce the degradation of Cdc20, thereby halting the cell cycle and inhibiting tumor growth. This guide compares the efficacy of this compound with small molecule inhibitors of the Cdc20-Anaphase Promoting Complex/Cyclosome (APC/C) interaction, such as Apcin and proTAME, based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data on the anti-tumor activity of this compound and its alternatives in various preclinical models.
Table 1: In Vitro Anti-Tumor Activity
| Compound | Cancer Type | Cell Line(s) | Key Parameter | Value | Reference |
| This compound | Breast Cancer | MCF-7, MDA-MB-231 | DC50 (Cdc20 Degradation) | ~1.6 µM | [1][2] |
| Apcin | Osteosarcoma | MG63, U2OS | IC50 (72h) | 50-75 µM | [3] |
| Glioblastoma | U251MG, U87MG | IC50 (48-72h) | ~30-80 µM | [1] | |
| proTAME | Bladder Cancer | RT4 | Effect | Reduced cell migration and MMP2/9 expression | [4][5] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Cancer Type | Animal Model | Treatment Regimen | Key Finding | Reference |
| This compound | Breast Cancer | Human Breast Cancer Xenograft | Not specified | "significant role for this compound in suppressing breast tumor progression" (Quantitative data not available in search results) | [1] |
| This compound + Paclitaxel | Taxol-Resistant Breast Cancer | Not specified | 5 µM this compound + 5 nM paclitaxel | >50% growth inhibition (synergistic effect) | [1] |
| Apcin | Glioblastoma | Not specified | Not specified | Improved glioma sensitivity to temozolomide | [1] |
| proTAME | Bladder Cancer | Not specified | Not specified | "promising role for proTAME in combination therapies" (Further validation in preclinical models needed) | [4][5] |
Experimental Protocols
This compound-Mediated Cdc20 Degradation:
-
Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were used.
-
Treatment: Cells were treated with varying concentrations of this compound for different time points (e.g., 10 hours for dose-dependency, and 2, 4, 6, 8, 10, 12, 24 hours for time-course).
-
Analysis: Cdc20 protein levels were measured by Western blotting to determine the concentration required for 50% of maximum degradation (DC50) and the time-course of degradation.[1][2]
Apcin Cytotoxicity Assay:
-
Cell Lines: Human osteosarcoma (MG63, U2OS) and glioblastoma (U251MG, U87MG) cell lines were used.
-
Treatment: Cells were treated with different concentrations of Apcin for 24, 48, and 72 hours.
-
Analysis: Cell viability was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[1][3]
proTAME Cell Migration Assay:
-
Cell Lines: Human bladder cancer cell line RT4 was used.
-
Treatment: Cells were treated with proTAME, cisplatin, and gemcitabine, individually and in combination.
-
Analysis: A scratch-wound healing assay was performed to evaluate the effect on cell migration. Quantitative real-time PCR (qRT-PCR) was used to measure the expression of matrix metalloproteinases (MMP2 and MMP9).[4][5]
This compound In Vivo Xenograft Model:
-
Animal Model: A human breast cancer xenograft mouse model was utilized.
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing tumor progression.
-
Note: Specific details regarding the treatment regimen and quantitative tumor growth inhibition data were not available in the provided search results.[1]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound functions as a PROTAC to induce the degradation of its target protein, Cdc20. It is a heterobifunctional molecule that simultaneously binds to Cdc20 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of Cdc20, marking it for degradation by the proteasome. The degradation of Cdc20 leads to mitotic arrest and subsequent inhibition of cancer cell proliferation.[1]
Caption: Mechanism of this compound-induced Cdc20 degradation and its anti-tumor effect.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel anti-tumor agent like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
References
- 1. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of in vivo tumor growth by the transfection of the interleukin-5 gene into colon tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of CP5V Analogs: A Comparative Guide
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its clinical success. This guide provides a comparative overview of the pharmacokinetic properties of CP5V analogs, a promising class of PROTACs (Proteolysis Targeting Chimeras) designed to degrade the cell division cycle protein 20 (Cdc20). While specific quantitative pharmacokinetic data for this compound analogs is not yet publicly available, this guide offers insights into the rationale behind their design, the influence of linker composition on PROTAC properties, and the standard experimental protocols used to evaluate their pharmacokinetic profiles.
The Critical Role of the Linker in PROTAC Design
This compound is a proteolysis targeting chimera that comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a Cdc20 ligand, bridged by a polyethylene glycol (PEG) linker.[1][2] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4]
In the development of this compound, a series of analogs with different PEG linker lengths (PEG2, PEG3, PEG4, PEG5, PEG6, PEG7, and PEG9) were synthesized and evaluated to identify the optimal linker for inducing Cdc20 degradation.[2] The selection of the PEG5 linker for this compound suggests it provided the optimal spatial orientation and flexibility to facilitate the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of Cdc20.[1][2]
Qualitative Comparison of Linker Properties in PROTACs
The choice of linker significantly impacts the overall pharmacokinetic and pharmacodynamic properties of a PROTAC. The following table provides a qualitative comparison of different linker types commonly used in PROTAC design, including the PEG linkers used in this compound analogs.
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Hydrophobic, flexible. | Can improve cell permeability but may decrease aqueous solubility. |
| PEG Linkers | Hydrophilic, flexible, variable lengths. | Can enhance aqueous solubility and improve pharmacokinetic profiles. The length is critical for optimal ternary complex formation.[3][4] |
| Rigid Linkers (e.g., containing cycloalkanes or aromatic rings) | Constrained conformation. | Can improve metabolic stability and may lead to more selective target engagement.[4] |
| Click Chemistry Linkers (e.g., triazoles) | Stable, synthetically accessible. | Offer metabolic stability and are often used to connect different fragments of the PROTAC.[4] |
Experimental Protocols for Pharmacokinetic Characterization
The evaluation of the pharmacokinetic properties of this compound analogs would involve a series of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assays
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology:
-
The test compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.
-
Dosing: The compound is administered via different routes, commonly intravenous (IV) and oral (PO). IV administration provides a baseline for 100% bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.
-
-
Visualizing the Path to Clinical Application
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for preclinical pharmacokinetic studies.
Caption: Mechanism of this compound-mediated Cdc20 degradation.
Caption: A generalized workflow for preclinical pharmacokinetic evaluation.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wan Lab - Anti-Cancer Drug Development | Emory School of Medicine [med.emory.edu]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
On-Target Efficacy of CP5V: A Comparative Analysis in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of CP5V, a Proteolysis Targeting Chimera (PROTAC), with alternative Cdc20 inhibitors in cellular models. Experimental data is presented to support an objective evaluation of its performance.
Comparative Analysis of Cdc20-Targeting Compounds
This compound is a novel PROTAC designed to specifically induce the degradation of Cell Division Cycle 20 (Cdc20), a critical regulator of mitosis. Its efficacy is compared with other known inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C)-Cdc20 interaction, namely apcin and pro-TAME.
| Compound | Mechanism of Action | Target | Cell Line | DC50 (µM) | IC50 (µM) |
| This compound | Induces Cdc20 degradation via the ubiquitin-proteasome system[1][2] | Cdc20 | MCF7 | ~1.6[1] | - |
| MDA-MB-231 | ~1.6[1] | 2.6[3] | |||
| MDA-MB-435 | - | 2.0[3] | |||
| Apcin | Competitively inhibits the binding of substrates to Cdc20[4] | Cdc20 | Various | Not applicable | Limited efficacy as a single agent[5] |
| pro-TAME | Prevents the association of Cdc20 with the APC/C[6] | APC/C-Cdc20 interaction | Various | Not applicable | Effective in combination with apcin[6] |
Note: DC50 (Degradation Concentration 50) is the concentration of a compound at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Experimental Workflow
To understand the on-target effects of this compound, it is crucial to visualize its mechanism of action and the experimental procedures used for its validation.
Caption: Mechanism of this compound-induced Cdc20 degradation.
Caption: Workflow for confirming this compound's on-target effects.
Detailed Experimental Protocols
Western Blotting for Cdc20 Degradation
Objective: To quantify the degradation of Cdc20 protein following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cdc20
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for different time points.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Cdc20 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Cdc20 signal to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and control compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research | King Lab [king.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CP5V: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CP5V, a PROTAC (Proteolysis Targeting Chimera) used in research.
This compound is a chemical compound utilized in laboratory research, particularly in the field of cancer biology.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule and its common solvent, Dimethyl Sulfoxide (DMSO), necessitate its handling and disposal as hazardous chemical waste.[3][5][6][7][8] Adherence to institutional, local, state, and federal regulations is mandatory.[5]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, both in its solid form and in solution, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or skin contact.
Quantitative Data Summary
For clarity and quick reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H66Cl3N9O12S | [1][2] |
| Molecular Weight | 1075.49 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage (Solid) | -20°C (12 Months), 4°C (6 Months) | [1] |
| Storage (In Solvent) | -80°C (6 Months), -20°C (1 Month) | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and its associated waste.
1. Waste Segregation:
-
All materials contaminated with this compound must be segregated as hazardous chemical waste.[3][5] This includes:
-
Unused or expired this compound solid.
-
This compound solutions (typically in DMSO).
-
Contaminated labware (e.g., pipette tips, microcentrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof container.
-
Liquid Waste: Collect this compound solutions in a designated, sealed, and chemically compatible waste container.[3] Given that this compound is often dissolved in DMSO, the waste container should be suitable for organic solvents.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound"). If in solution, the solvent (e.g., "this compound in DMSO") and approximate concentration should also be indicated.
-
Include the date of waste accumulation.
4. Storage:
-
Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.[2]
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in the lab and the maximum accumulation time.
5. Disposal Request:
-
Once the waste container is full or the maximum accumulation time has been reached, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not dispose of this compound waste down the sink or in the regular trash.[3][5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. uwm.edu [uwm.edu]
- 8. depts.washington.edu [depts.washington.edu]
Essential Safety and Operational Protocols for Handling CP5V
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the PROTAC CP5V.
This document provides critical safety and logistical information for the handling of this compound, a PROTAC designed to specifically degrade Cdc20, a key protein involved in mitotic progression.[1][2][3][4] Given its mechanism of action, which involves inducing mitotic inhibition and suppressing cancer cell proliferation, this compound should be handled with the utmost care as a potentially hazardous compound.[1][2][3][4][5] The following guidelines are based on standard laboratory practices for handling potent, research-grade compounds.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for safe handling, storage, and experimental planning.
| Property | Value | Source |
| CAS Number | 2509359-75-3 | [1][2][3] |
| Molecular Formula | C46H66Cl3N9O12S | [2][3][6] |
| Molecular Weight | 1075.49 g/mol | [2][3][6] |
| Appearance | Solid Powder | [2] |
| Purity | >98% (HPLC) | [2] |
| Solubility | 10 mM in DMSO | [2] |
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Inspect gloves for any signs of damage before use. Change gloves immediately upon any suspicion of contamination. |
| Eyes | Safety Goggles | ANSI Z87.1 certified safety goggles are required to protect against splashes. |
| Body | Laboratory Coat | A buttoned, full-length laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Experimental Workflow and Handling Protocol
The following diagram illustrates the standard workflow for handling this compound from reception to disposal. Adherence to this workflow is critical for ensuring laboratory safety and the integrity of your research.
Caption: Workflow for the safe handling and disposal of this compound.
Storage and Stability
Proper storage of this compound is crucial for maintaining its stability and efficacy. Follow these guidelines for storing both the solid compound and stock solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | Store in a tightly sealed container. |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[1] |
| -20°C | 1 Month | For frequent use. Stored under nitrogen.[1] |
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes, but is not limited to, pipette tips, tubes, gloves, and any excess solutions.
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquids, including cell culture media and buffers, in a designated, clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all work surfaces with a suitable laboratory disinfectant after handling this compound.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of hazardous chemical waste. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cdc20 PROTAC | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound|CAS 2509359-75-3|DC Chemicals [dcchemicals.com]
- 5. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|2509359-75-3|COA [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
